2'-O-Tosyladenosine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19N5O6S |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H19N5O6S/c1-9-2-4-10(5-3-9)29(25,26)28-14-13(24)11(6-23)27-17(14)22-8-21-12-15(18)19-7-20-16(12)22/h2-5,7-8,11,13-14,17,23-24H,6H2,1H3,(H2,18,19,20)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
WFCZRERILRQGRG-LSCFUAHRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2'-O-Tosyladenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Tosyladenosine is a chemically modified nucleoside, an analog of adenosine, that plays a crucial role as a synthetic intermediate in the development of novel nucleic acid-based therapeutics and biochemical probes. The strategic placement of a tosyl group at the 2'-position of the ribose sugar selectively activates this position for nucleophilic substitution, allowing for the introduction of a wide array of chemical modifications. This guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and its significant applications in medicinal chemistry and drug discovery.
Chemical and Physical Properties
While specific, experimentally determined quantitative data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its structure and data on related compounds.
| Property | Value | Source/Reference |
| Molecular Formula | C₁₇H₁₉N₅O₆S | (Calculated) |
| Molecular Weight | 421.43 g/mol | (Calculated) |
| Appearance | White to off-white solid | (Inferred from similar compounds) |
| Solubility | Soluble in DMSO, DMF, and methanol | (Inferred from similar compounds) |
| Melting Point | Not consistently reported | - |
Synthesis of this compound
The regioselective synthesis of this compound is a key step in its utilization. A common method involves the protection of the 3' and 5' hydroxyl groups of adenosine, followed by the tosylation of the remaining 2'-hydroxyl group, and subsequent deprotection.
Experimental Protocol: Regioselective Synthesis
This protocol is a generalized representation based on common organic synthesis techniques for nucleoside modification.
Materials:
-
Adenosine
-
Di-tert-butyl-disiloxane-1,3-diyl ditriflate or similar protecting group reagent
-
Pyridine (anhydrous)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM, anhydrous)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/MeOH mixtures)
-
Tetrabutylammonium fluoride (TBAF) in THF
Procedure:
-
Protection of 3' and 5' Hydroxyls: Adenosine is reacted with a suitable protecting group reagent, such as di-tert-butyl-disiloxane-1,3-diyl ditriflate, in anhydrous pyridine to form the 3',5'-O-protected adenosine derivative. This step is crucial for directing the subsequent tosylation to the 2'-position.
-
TLC Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting adenosine is consumed.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified by silica gel column chromatography to yield the protected adenosine.
-
Tosylation of 2'-Hydroxyl: The 3',5'-O-protected adenosine is dissolved in anhydrous DCM, and a base such as triethylamine is added. The solution is cooled, and p-toluenesulfonyl chloride is added portion-wise.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.
-
Purification of Tosylated Product: Upon completion, the reaction is worked up, and the crude product is purified by silica gel chromatography to obtain the 3',5'-O-protected this compound.
-
Deprotection: The protecting groups at the 3' and 5' positions are removed using a reagent like TBAF in THF.
-
Final Purification: The final product, this compound, is purified by silica gel chromatography or recrystallization.
Characterization Data
¹H and ¹³C NMR Spectroscopy:
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-8 | ~8.2 | ~140 |
| H-2 | ~8.0 | ~152 |
| H-1' | ~6.0 (d) | ~88 |
| H-2' | ~5.0 (t) | ~80 (C-OTs) |
| H-3' | ~4.5 (t) | ~70 |
| H-4' | ~4.3 (q) | ~85 |
| H-5', 5'' | ~3.8, ~3.7 (m) | ~61 |
| NH₂ | ~7.3 (br s) | - |
| Tosyl-CH₃ | ~2.4 (s) | ~21 |
| Tosyl-Ar | ~7.8 (d), ~7.4 (d) | ~145, ~130, ~129, ~127 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Coupling constants (J values) would be crucial for definitive structure elucidation.
HPLC Analysis:
A reverse-phase HPLC method would be suitable for the analysis of this compound.
| Parameter | Condition |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from low to high percentage of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
Note: This is a general method; optimization would be required for baseline separation from adenosine and other tosylated isomers.
Applications in Drug Discovery and Research
The primary utility of this compound lies in its role as a versatile synthetic intermediate for the preparation of a wide range of 2'-modified adenosine analogs. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions at the 2'-position.
Synthesis of 2'-Modified Nucleosides
This compound serves as a key precursor for introducing various functionalities at the 2'-position of the ribose ring, which can significantly impact the biological activity of the resulting nucleoside.
Caption: Synthetic utility of this compound.
This pathway highlights the conversion of adenosine to this compound and its subsequent use as a versatile precursor for a variety of 2'-modified adenosine analogs through nucleophilic substitution reactions.
Biological Activity and Mechanism of Action
Direct biological activity data for this compound is limited. Its significance is primarily as a synthetic precursor rather than a biologically active agent itself. However, the 2'-modified adenosine analogs synthesized from it have a wide range of biological activities, including antiviral, anticancer, and as modulators of adenosine receptors.
The introduction of different groups at the 2'-position can influence:
-
Conformational preference of the ribose sugar: This can affect how the nucleoside or nucleotide is recognized by enzymes such as polymerases and kinases.
-
Binding to target proteins: Modifications at the 2'-position can enhance or decrease the affinity for adenosine receptors or other adenosine-binding proteins.
-
Metabolic stability: The 2'-modification can protect the nucleoside from degradation by enzymes like adenosine deaminase.
Potential Signaling Pathway Involvement
While this compound itself is not known to be directly involved in signaling pathways, the analogs derived from it can modulate various cellular processes. For example, 2'-modified adenosine analogs can act as agonists or antagonists of adenosine receptors (A₁, A₂A, A₂B, A₃), which are G-protein coupled receptors involved in a multitude of physiological processes.
Caption: Modulation of adenosine receptor signaling.
This diagram illustrates how 2'-modified adenosine analogs, synthesized from this compound, can act as modulators of adenosine receptor signaling pathways, leading to various cellular responses.
Conclusion
This compound is a pivotal molecule in the field of nucleoside chemistry. While not possessing significant intrinsic biological activity, its role as a key synthetic intermediate is invaluable. The ability to selectively introduce a tosyl group at the 2'-position of adenosine opens up a vast chemical space for the design and synthesis of novel 2'-modified adenosine analogs. These analogs have demonstrated significant potential as therapeutic agents and research tools, contributing to advancements in the understanding and treatment of a wide range of diseases. Further research into the direct biological effects of this compound and the development of more efficient and scalable synthetic routes will continue to be of high interest to the scientific community.
A Comprehensive Technical Guide to 2'-O-Tosyladenosine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of 2'-O-Tosyladenosine, a critical intermediate in nucleoside chemistry. It details its chemical structure, physicochemical properties, synthesis protocols, and spectroscopic data, serving as a vital resource for professionals in synthetic organic chemistry and drug discovery.
Core Chemical Structure and Properties
This compound is a derivative of the natural nucleoside adenosine. It is characterized by the presence of a tosyl (p-toluenesulfonyl) group attached to the 2'-hydroxyl position of the ribose sugar moiety. This modification is significant as it transforms the hydroxyl group into a good leaving group, facilitating a variety of nucleophilic substitution reactions. The selective tosylation at the 2'-position is influenced by the inductive effect of the adenine base, which increases the acidity of the 2'-OH group compared to the 3'-OH and 5'-OH groups.[1]
The structure consists of three main components: the adenine base, the ribose sugar, and the p-toluenesulfonyl (tosyl) protecting group.
Physicochemical and Spectroscopic Data
The tosylation of adenosine significantly alters its chemical properties. Below is a summary of key quantitative data for related tosylated adenosine compounds. Note that specific data for the 2'-O isomer can be sparse, so data for the more common 5'-O isomer is provided for comparison.
Table 1: Physicochemical Properties of Tosylated Adenosine Derivatives
| Property | 5'-Tosyladenosine | 5'-Tosyl-2'-deoxyadenosine |
| CAS Number | 5135-30-8[2] | 6698-29-9[3][4] |
| Molecular Formula | C₁₇H₁₉N₅O₆S | C₁₇H₁₉N₅O₅S[3][4] |
| Molecular Weight | 421.43 g/mol [2] | 405.43 g/mol [3] |
| Appearance | White to Off-White Solid[2] | Not Available |
| Melting Point | 151 °C[2] | Not Available |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated)[2] | Not Available |
| Storage | 2-8°C, Inert atmosphere[2] | 2-8°C Refrigerator[3] |
Table 2: Spectroscopic Data for this compound
| Technique | Data Type | Chemical Shift (ppm) or m/z |
| ¹³C-NMR | Carbon | 152.76 (C2)[1] |
| ¹⁵N-NMR | Nitrogen | 237.31 (N1)[1] |
| ¹H-NMR (DMSO-d6) | Proton | 8.248, 8.110, 7.730, 7.36, 7.35, 5.896, etc. (for 5'-isomer)[5] |
| Mass Spectrometry | FAB-MS | Data acquired on a VG Instruments Model 70SQ spectrometer.[1] |
Experimental Protocols
The synthesis and subsequent reactions of this compound are fundamental for the creation of various nucleoside analogs.
A convenient one-pot regioselective synthesis has been reported, which proceeds under aqueous conditions.[1] This method offers an advantage over procedures requiring anhydrous conditions and bulky protecting groups.
Protocol: Aqueous Synthesis of this compound[1]
-
Reaction Setup: Dissolve adenosine and sodium p-toluenesulfinate in an aqueous solution.
-
Initiation: Add sodium hypochlorite to the mixture. This is proposed to generate p-toluenesulfonyl chloride in situ, which then reacts with adenosine.
-
Reaction Conditions: The reaction proceeds overnight with stirring. The enhanced acidity of the 2'-OH group directs the tosylation preferentially to this position.[1]
-
Workup and Purification: The reaction mixture is centrifuged. The resulting residue is washed sequentially with water and 95% ethanol.
-
Product Isolation: The final product is vacuum-dried, yielding this compound. The identity and purity can be confirmed by HPLC analysis and mixed melting point determination.[1]
The tosyl group can be efficiently removed to regenerate the hydroxyl group, demonstrating its utility as a protecting group. Sodium naphthalenide is a powerful reagent for this reductive cleavage.[6]
Protocol: Reductive Cleavage of the 2'-O-Tosyl Group[6]
-
Reagent Preparation: Prepare a stock solution of sodium naphthalenide by subjecting sodium spheres and naphthalene in dry, deoxygenated THF to ultrasonic irradiation under an argon atmosphere.[6]
-
Reaction Setup: Dissolve this compound in dry, deoxygenated THF and cool to -60 °C.
-
Reagent Addition: Add the sodium naphthalenide solution dropwise to the substrate solution until the green color of the anion radical persists.
-
Quenching and Workup: The reaction is quenched, and standard workup procedures are followed to isolate the product, adenosine.[6] This method is chemoselective and does not affect other protecting groups like silyl ethers.[6]
Applications in Drug Development and Research
This compound is primarily used as a synthetic intermediate. The tosyl group at the 2' position serves as an excellent leaving group, enabling the synthesis of a wide range of 2'-modified adenosine analogs. These modifications are crucial in the development of antiviral and anticancer nucleoside drugs, as changes at the 2' position can significantly impact biological activity, metabolic stability, and target binding.
Reactions involving 2'-O-tosylated adenosines can lead to the formation of various products, including:
-
Deoxy sugar nucleosides[7]
-
Branched-chain deoxy sugar nucleosides[7]
-
1',2'-unsaturated nucleosides[7]
These derivatives are invaluable for studying structure-activity relationships and for creating novel therapeutic agents. For example, modified nucleosides are incorporated into antisense oligonucleotides to enhance their nuclease resistance and binding affinity.[8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. 5'-Tosyladenosine | 5135-30-8 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 5'-TOSYL-2'-DEOXYADENOSINE | CAS#:6698-29-9 | Chemsrc [chemsrc.com]
- 5. 5'-Tosyladenosine(5135-30-8) 1H NMR spectrum [chemicalbook.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. The deoxygenations of tosylated adenosine derivatives with Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biophysical properties and biological activity of second generation antisense oligonucleotides containing chiral phosphorothioate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 2'-O-Tosyladenosine
This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound, a crucial intermediate in the synthesis of various adenosine analogs and modified oligonucleotides. The protocol is designed for laboratory professionals experienced in organic synthesis.
Synthesis Strategy
The selective synthesis of this compound from adenosine requires a multi-step approach involving the strategic use of protecting groups to prevent unwanted side reactions at other reactive sites on the adenosine molecule. The core strategy involves:
-
Protection of the N6-amino group: The exocyclic amino group of adenine is protected, typically with a benzoyl group, to prevent its reaction with tosyl chloride.
-
Protection of the 3' and 5' hydroxyl groups: A bulky silyl protecting group, tetraisopropyldisiloxane-1,3-diyl (TIPDS), is used to simultaneously protect the 3' and 5' hydroxyl groups of the ribose sugar. This leaves the 2'-hydroxyl group available for selective tosylation.
-
Tosylation of the 2'-hydroxyl group: The free 2'-hydroxyl group is then reacted with p-toluenesulfonyl chloride (TsCl) to introduce the tosyl group.
-
Deprotection: Finally, all protecting groups (N6-benzoyl and 3',5'-O-TIPDS) are removed to yield the target molecule, this compound.
Experimental Protocols
Step 1: Synthesis of N6-Benzoyladenosine
This initial step protects the N6-amino group of adenosine.
Methodology:
-
Suspend adenosine in a flask with pyridine.
-
Cool the mixture in an ice bath (0 °C).
-
Add trimethylsilyl chloride (TMSCl) dropwise to the suspension and stir for 2 hours at 0 °C. This step forms a persilylated intermediate.
-
To the same reaction mixture, add benzoyl chloride dropwise and allow the reaction to warm to room temperature. Stir for an additional 14 hours.
-
Quench the reaction by adding water and stirring for 30 minutes.
-
Add ammonium hydroxide to the mixture at 0 °C and stir for 2 hours to remove the silyl protecting groups.
-
Concentrate the mixture under reduced pressure.
-
The crude product is then purified by crystallization from water to yield N6-Benzoyladenosine as a white solid.
Step 2: Synthesis of N6-Benzoyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine
This step selectively protects the 3' and 5' hydroxyl groups.
Methodology:
-
Dissolve N6-Benzoyladenosine in dry pyridine in a flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired protected adenosine derivative.
Step 3: Synthesis of N6-Benzoyl-2'-O-tosyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine
This is the key tosylation step.
Methodology:
-
Dissolve the product from Step 2 in dry pyridine under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Add p-toluenesulfonyl chloride (TsCl) in portions to the solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding cold water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Step 4: Synthesis of this compound (Deprotection)
This final step removes the protecting groups to yield the target compound.
Methodology:
-
Removal of the TIPDS group: Dissolve the tosylated intermediate from Step 3 in tetrahydrofuran (THF). Add a solution of tetrabutylammonium fluoride (TBAF) in THF dropwise. Stir the reaction at room temperature until the silyl group is completely removed (monitor by TLC).
-
Removal of the Benzoyl group: After the removal of the TIPDS group, concentrate the reaction mixture. Dissolve the residue in methanolic ammonia and stir at room temperature until the benzoyl group is cleaved (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final product, this compound, by silica gel column chromatography.
Quantitative Data Summary
The following table summarizes the typical molar equivalents and estimated yields for each step of the synthesis. Please note that the yields are estimates based on similar reactions reported in the literature and can vary depending on experimental conditions.
| Step | Reactant | Reagent | Molar Equivalent of Reagent | Solvent | Estimated Yield (%) |
| 1 | Adenosine | 1. TMSCl 2. Benzoyl Chloride | 1. 8.0 2. 5.0 | Pyridine | 90 |
| 2 | N6-Benzoyladenosine | TIPDS-Cl | 1.1 | Pyridine | 85 |
| 3 | N6-Benzoyl-3',5'-O-TIPDS-adenosine | TsCl | 1.5 | Pyridine | 80 |
| 4 | Fully Protected Intermediate | 1. TBAF 2. Methanolic Ammonia | 1. 1.1 2. Excess | 1. THF 2. Methanol | 75 |
| Overall | ~48 |
Visualization of the Synthesis Workflow
The following diagram illustrates the synthetic pathway from adenosine to this compound.
Caption: Synthetic pathway for this compound.
An In-depth Technical Guide to the Regioselective Formation of 2'-O-Tosyladenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the regioselective formation of 2'-O-tosyladenosine, a crucial intermediate in the synthesis of modified nucleosides for therapeutic and research applications. This document details various synthetic strategies, presents quantitative data in a comparative format, and provides explicit experimental protocols.
Introduction
The selective functionalization of the hydroxyl groups of the ribose moiety in nucleosides is a fundamental challenge in medicinal chemistry and drug development. Among these, the 2'-hydroxyl group of adenosine is a key position for modification to generate analogues with altered biological activity, stability, and therapeutic potential. The introduction of a tosyl group at this position to form this compound provides an excellent leaving group for subsequent nucleophilic substitution reactions, enabling the synthesis of a diverse range of 2'-modified adenosine derivatives. This guide explores the primary methods for achieving regioselective 2'-O-tosylation of adenosine, with a focus on direct tosylation of the unprotected nucleoside, as well as strategies employing protecting groups.
Methods for Regioselective this compound Formation
The regioselective tosylation of adenosine at the 2'-position can be achieved through several synthetic routes. The choice of method often depends on the desired scale, available starting materials, and the need to avoid protection and deprotection steps. The principal strategies include:
-
Direct Tosylation of Unprotected Adenosine: A one-pot method that avoids the use of protecting groups, offering a more streamlined and efficient synthesis.
-
Tosylation of 5'-O-Protected Adenosine: A classical approach that utilizes a bulky protecting group at the 5'-position to sterically hinder the 3'-hydroxyl group and favor tosylation at the 2'-position.
-
Dibutylstannylene Acetal Mediated Tosylation: A method that involves the formation of a 2',3'-O-dibutylstannylene acetal intermediate to activate the 2'-hydroxyl group for selective tosylation.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for the different methods of regioselective 2'-O-tosylation of adenosine, allowing for a direct comparison of their efficiencies and reaction conditions.
| Method | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Product | Yield (%) | Reference |
| Direct Tosylation | Adenosine | Sodium p-toluenesulfinate, Sodium hypochlorite | Water | Overnight | Room Temp. | This compound | 50 | |
| 5'-O-Protection | 5'-O-Monomethoxytrityladenosine | p-Toluenesulfonyl chloride, Pyridine | Pyridine | 2-4 hours | 0 to Room Temp. | 2'-O-Tosyl-5'-O-monomethoxytrityladenosine | High (not specified) | Mentioned as a general method |
| Dibutylstannylene Acetal | Adenosine | Dibutyltin oxide, p-Toluenesulfonyl chloride, Triethylamine | Methanol, Dichloromethane | Not specified | Not specified | This compound | High (not specified) | Mentioned as a general method |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes to this compound.
Protocol 1: Direct Regioselective Formation of this compound from Unprotected Adenosine
This one-pot method, as described by Bandara and Bernofsky (1990), offers a convenient route to this compound under aqueous conditions.
Materials:
-
Adenosine
-
Sodium p-toluenesulfinate
-
Sodium hypochlorite solution (commercial bleach)
-
1 M Sodium hydroxide solution
-
Distilled water
-
95% Ethanol
Procedure:
-
A solution of adenosine (e.g., 1.34 g, 5 mmol) and sodium p-toluenesulfinate (e.g., 1.78 g, 10 mmol) in distilled water (e.g., 100 mL) is prepared in a suitable flask.
-
To this solution, a commercial sodium hypochlorite solution is added dropwise with stirring. The addition is continued until a white precipitate is formed.
-
1 M sodium hydroxide solution (e.g., 1 mL) is then added, and the reaction mixture is stirred overnight at room temperature.
-
The resulting precipitate is collected by centrifugation or filtration.
-
The solid is washed sequentially with distilled water (e.g., 3 x 50 mL) and 95% ethanol (e.g., 4 x 20 mL).
-
The product, this compound, is dried under vacuum. The reported yield for this procedure is approximately 50%.
Visualizations: Workflows and Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the logical relationships and chemical transformations involved in the synthesis of this compound.
Figure 1: General experimental workflow for the direct synthesis of this compound.
Figure 2: Proposed reaction pathway for the direct tosylation of unprotected adenosine.
An In-depth Technical Guide to 2'-O-Tosyladenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'-O-Tosyladenosine, a key intermediate in the synthesis of modified nucleosides. This document details its chemical properties, a robust experimental protocol for its synthesis, and its applications in the development of novel therapeutics and research tools.
Core Concepts
This compound is a derivative of adenosine, a fundamental component of RNA. The introduction of a tosyl (p-toluenesulfonyl) group at the 2'-position of the ribose sugar transforms the hydroxyl group into a good leaving group. This modification is a critical step in nucleoside chemistry, enabling selective substitution reactions at this position to create a diverse range of adenosine analogs. These analogs are instrumental in drug discovery and for studying biological processes. While adenosine itself and many of its derivatives are active in various signaling pathways, this compound's primary role is as a synthetic precursor rather than a direct modulator of biological pathways.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₇H₁₉N₅O₆S |
| Molecular Weight | 421.43 g/mol |
| IUPAC Name | ((2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl)methyl-4-methylbenzenesulfonate |
| CAS Number | Not explicitly assigned; often prepared in situ or as an intermediate. |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and methanol |
Experimental Protocols
A convenient method for the regioselective synthesis of this compound has been reported, offering a good yield and a straightforward procedure.
Synthesis of this compound
This protocol is adapted from the work of Bandara and Bernofsky (1990).
Materials:
-
Adenosine
-
Sodium p-toluenesulfinate
-
Sodium hypochlorite solution (commercial bleach)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled and deionized water
Procedure:
-
To a solution of adenosine (e.g., 2.67 g, 10 mmol) in water, add sodium p-toluenesulfinate.
-
With vigorous stirring, slowly add a solution of sodium hypochlorite. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add a solution of p-toluenesulfonyl chloride (e.g., 418 mg, 2.2 mmol) with continuous magnetic stirring.
-
Add 1 M sodium hydroxide (1 mL, 1 mmol) and continue stirring the mixture overnight.
-
Centrifuge the reaction mixture to collect the precipitate.
-
Wash the residue sequentially with water (3 x 50 mL) and 95% ethanol (4 x 20 mL).
-
Dry the resulting solid under a vacuum to yield this compound. The product identity can be confirmed by HPLC analysis and melting point determination.
Applications in Drug Development and Research
The primary application of this compound is as a versatile intermediate for the synthesis of 2'-modified adenosine analogs. The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups at the 2'-position of the ribose.
These modifications are crucial in the development of:
-
Antiviral and Anticancer Agents: Many clinically used nucleoside analogs function by terminating DNA or RNA chain elongation or by inhibiting key viral or cellular enzymes. Modification at the 2'-position can enhance the drug-like properties of these molecules, such as improving their metabolic stability, cellular uptake, or target affinity.
-
Therapeutic Oligonucleotides: The 2'-position of ribonucleosides is a common site for modification in antisense oligonucleotides, siRNAs, and aptamers. These modifications can increase resistance to nuclease degradation, improve binding affinity to the target RNA, and reduce off-target effects.
-
Chemical Probes: The introduction of fluorescent tags, cross-linking agents, or other reporter groups at the 2'-position allows for the synthesis of chemical probes to study nucleic acid structure and function, as well as their interactions with proteins and other molecules.
Mandatory Visualizations
In-Depth Technical Guide to 2'-O-Tosyladenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Tosyladenosine is a chemically modified nucleoside, an analog of the naturally occurring adenosine. The addition of a tosyl (p-toluenesulfonyl) group to the 2'-hydroxyl position of the ribose sugar significantly alters the molecule's chemical properties, making it a valuable intermediate in the synthesis of various other adenosine derivatives. This modification can influence the molecule's stability, reactivity, and potential biological activity, rendering it a subject of interest in medicinal chemistry and drug development for creating novel therapeutic agents.
While the 5'-O-tosyl and 3'-O-tosyl isomers of adenosine are more commonly documented, the 2'-O-tosyl derivative provides a unique scaffold for synthetic transformations. Its strategic use allows for selective modifications at the 2'-position, which is crucial for the development of oligonucleotides and other nucleoside-based drugs.
Chemical and Physical Data
Quantitative data for this compound is not as widely available as for its isomers. The following table summarizes the available information. For comparative purposes, data for the more common 5'-O-Tosyladenosine is also included.
| Property | This compound | 5'-O-Tosyladenosine |
| CAS Number | Not readily available | 5135-30-8[1] |
| Molecular Formula | C₁₇H₁₉N₅O₆S | C₁₇H₁₉N₅O₆S[1] |
| Molecular Weight | 421.43 g/mol | 421.43 g/mol [1] |
| Appearance | Solid (predicted) | White to Off-White Solid[1] |
| Melting Point | Not available | 151-153 °C[2] |
| Solubility | Not available | DMSO (Slightly), Methanol (Slightly, Heated)[1] |
Synthesis of this compound
A convenient and regioselective method for the synthesis of this compound has been reported. The following protocol is based on the published literature.
Experimental Protocol: Regioselective Tosylation of Adenosine
Materials:
-
Adenosine
-
Sodium p-toluenesulfinate
-
Sodium hypochlorite solution
-
Appropriate solvent system (e.g., aqueous pyridine)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Dissolve adenosine in the chosen solvent system.
-
Add sodium p-toluenesulfinate to the reaction mixture.
-
Slowly add a solution of sodium hypochlorite to the mixture while stirring at a controlled temperature. The reaction is proposed to proceed through the in-situ formation of p-toluenesulfonyl chloride.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up to remove inorganic salts.
-
Extract the product into an organic solvent.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography to isolate this compound.
-
Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.
Note: This protocol is a generalized representation. For precise details on reaction conditions, stoichiometry, and purification methods, it is imperative to consult the original research article.
Synthetic Workflow
The synthesis of this compound can be visualized as a multi-step chemical transformation.
References
An In-depth Technical Guide to the Properties of 2'-O-Tosyladenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-O-Tosyladenosine is a pivotal synthetic intermediate in nucleoside and nucleic acid chemistry. Its significance lies in the strategic placement of a p-toluenesulfonyl (tosyl) group on the 2'-hydroxyl of the ribose sugar. This modification transforms the 2'-hydroxyl into an excellent leaving group, facilitating nucleophilic substitution reactions, primarily with inversion of stereochemistry. This property is instrumental in the synthesis of arabinofuranosyl nucleosides, a class of compounds with significant therapeutic value, most notably the antiviral agent Vidarabine (ara-A). This guide provides a comprehensive overview of the chemical and physical properties, synthesis, key reactions, and applications of this compound, offering detailed experimental protocols and data for laboratory use.
Chemical and Physical Properties
This compound is a white to off-white solid. Its core structure consists of an adenosine molecule with a tosyl group attached to the 2'-position of the ribose moiety. The quantitative properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | Not explicitly assigned for the 2'-isomer; often referenced in context of derivatives. | N/A |
| Molecular Formula | C₁₇H₁₉N₅O₆S | [1] |
| Molecular Weight | 421.43 g/mol | [1] |
| Melting Point | Data for specific 2'-isomer is not readily available; 5'-Tosyladenosine melts at 151 °C. | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [2] |
| Appearance | White to Off-White Solid | [2] |
| Storage Temperature | Keep in dark place, Inert atmosphere, 2-8°C | [2] |
Note on Spectral Data: A consolidated, publicly available dataset for the specific 1H NMR, 13C NMR, and mass spectrometry fragmentation of this compound is not available. Characterization is typically performed on a case-by-case basis in synthesis. However, analysis would be consistent with the adenosine scaffold and the presence of a tosyl group.
Synthesis of this compound
The selective tosylation of the 2'-hydroxyl group of adenosine is a non-trivial synthetic challenge due to the presence of two other hydroxyl groups at the 3' and 5' positions. A direct, one-step tosylation is not feasible as it would lead to a mixture of products. Therefore, a multi-step synthetic strategy involving protection and deprotection is required.
Synthetic Strategy Overview
The synthesis of a 2'-O-tosylated adenosine derivative, such as the one used for ara-A synthesis, involves a sequence of protection, activation, and deprotection steps. A general, logical workflow is outlined below.
This pathway ensures that only the 2'-hydroxyl group is available to react with p-toluenesulfonyl chloride, leading to the desired product.
Key Reactions and Experimental Protocols
The primary utility of this compound is as a substrate for nucleophilic substitution reactions at the 2'-position. The tosyl group serves as an excellent leaving group.
Conversion to 9-β-D-Arabinofuranosyladenine (Vidarabine, ara-A)
One of the most significant applications of a 2'-O-tosylated adenosine derivative is its conversion into ara-A.[1] This reaction proceeds via an SN2 mechanism, where a nucleophile (in this case, the oxygen from an 8-carboxamido group acting intramolecularly, followed by hydrolysis) attacks the 2'-carbon, leading to an inversion of stereochemistry from the ribo configuration to the arabino configuration.
Experimental Protocol: Conversion of 8-Carboxamido-2′-O-tosyladenosine to ara-A
This protocol is based on the findings of Divakar and Reese.[1]
-
Reaction Setup: Dissolve the 8-carboxamido-2′-O-tosyladenosine starting material in a neutral or weakly basic aqueous solution (e.g., aqueous sodium acetate).
-
Cyclization and Hydrolysis: Stir the solution at room temperature. The reaction proceeds via an initial intramolecular cyclization to form an 8,2'-anhydro-8-oxy-adenosine intermediate, which then undergoes hydrolysis.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, neutralize the solution if necessary. The product, ara-A, can be isolated by crystallization or purified by column chromatography. The conversion is reported to be nearly quantitative.[1]
Reductive Detosylation
The tosyl group can be removed to regenerate the 2'-hydroxyl group, making it a viable protecting group. A highly efficient method for this is reductive cleavage using sodium naphthalenide.[3]
Experimental Protocol: Reductive Cleavage of this compound
This protocol is adapted from the work of Robins et al.[3]
-
Preparation of Sodium Naphthalenide: In a flask under an argon atmosphere, subject a mixture of sodium spheres (1.18 g, 51.3 mmol) and naphthalene (2.2 g, 17.2 mmol) in dry, deoxygenated tetrahydrofuran (THF, 50 mL) to ultrasonic irradiation for 30 minutes at room temperature. Store the resulting dark green stock solution at -20°C.
-
Reaction Setup: Dissolve this compound (1 equivalent) in dry, deoxygenated THF in a separate flask under argon and cool the solution to -60°C.
-
Reaction: Add the pre-cooled sodium naphthalenide stock solution dropwise to the stirred substrate solution until the green color of the radical anion persists, indicating a slight excess of the reagent.
-
Quenching and Work-up: After about 5 minutes (monitor by TLC), quench the reaction by adding saturated aqueous ammonium chloride.
-
Extraction: Evaporate the volatile solvents. Partition the residue between chloroform and water. Extract the aqueous layer with additional chloroform.
-
Purification: Combine the organic phases, dry with sodium sulfate, and evaporate. Purify the resulting residue by column chromatography to yield adenosine.
Applications in Research and Drug Development
The unique reactivity of this compound makes it a valuable tool for medicinal chemists and drug development professionals.
-
Antiviral Drug Synthesis: As detailed above, this compound is a key precursor in the synthesis of Vidarabine (ara-A) , an antiviral medication used to treat infections caused by herpes simplex and varicella-zoster viruses.[4][5] Its ability to facilitate the stereospecific inversion at the 2'-position is critical for accessing the biologically active arabino-configuration.
-
Synthesis of Modified Oligonucleotides: The 2'-position of ribonucleosides is a primary site for modifications aimed at improving the properties of therapeutic oligonucleotides, such as siRNAs and antisense oligonucleotides. This compound can serve as a starting material to introduce a variety of other functional groups at this position via nucleophilic substitution, enabling the synthesis of novel building blocks for RNA-based therapeutics with enhanced stability against nucleases and improved binding affinity.[3]
-
Probing Enzyme Mechanisms: By incorporating this compound into synthetic RNA strands, researchers can create substrates that can react with enzymatic machinery, allowing for the study of RNA processing enzymes and their mechanisms of action.
Analytical Methods
The characterization and quality control of this compound and its reaction products rely on standard analytical techniques in organic chemistry.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for monitoring reaction progress and assessing the purity of the final product. A typical system would involve a C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent like acetonitrile. Detection is typically performed using a UV detector at approximately 260 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. In the 1H NMR spectrum, characteristic signals would include those for the adenine base protons (H2 and H8), the ribose protons, and the aromatic protons and methyl group of the tosyl moiety.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Common fragmentation patterns would involve the loss of the tosyl group (155 Da) and the cleavage of the glycosidic bond, resulting in a fragment corresponding to the protonated adenine base (m/z 136).
Conclusion
This compound is more than a simple derivative; it is a strategic intermediate that unlocks access to a class of biologically potent nucleoside analogues. Its value is defined by the tosyl group's ability to act as a superb leaving group, enabling the stereocontrolled synthesis of 2'-modified nucleosides. For researchers in drug discovery and nucleic acid chemistry, a thorough understanding of the properties and reactivity of this compound is essential for the design and synthesis of next-generation therapeutics and advanced molecular probes.
References
- 1. The cyclization of 8-carboxamido-2′-O-tosyladenosine. A new preparation of 9-β-D-arabinofuranosyladenine (ara-A) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. The mechanisms of lethal action of arabinosyl cytosine (araC) and arabinosyl adenine (araA) [pubmed.ncbi.nlm.nih.gov]
- 5. Vidarabine | C10H13N5O4 | CID 21704 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of the Tosyl Group in Adenosine Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tosyl (p-toluenesulfonyl) group is a cornerstone in the synthetic chemistry of adenosine and its derivatives. Its dual functionality as both a robust protecting group for hydroxyl and amino functions and an excellent leaving group for nucleophilic substitution reactions has made it an indispensable tool in the synthesis of a vast array of modified nucleosides. This technical guide provides an in-depth exploration of the role of the tosyl group in adenosine chemistry, detailing its application in synthetic strategies, presenting quantitative data on key reactions, and outlining experimental protocols. Furthermore, this guide illustrates the importance of tosylated adenosine intermediates in the development of therapeutic agents, particularly antiviral drugs and adenosine receptor modulators.
Introduction: The Versatility of the Tosyl Group
In the realm of organic chemistry, the tosyl group (Ts), derived from p-toluenesulfonic acid, is a widely employed functional group.[1] When attached to an alcohol, it forms a tosylate ester, transforming the hydroxyl group into an excellent leaving group for nucleophilic substitution (SN2) reactions.[1] This is particularly crucial in nucleoside chemistry, where the hydroxyl groups of the ribose sugar are generally poor leaving groups.[1]
Moreover, the tosyl group can be used to protect hydroxyl and amino groups, rendering them unreactive to certain reagents during multi-step syntheses.[1][2] This protective function is vital for achieving regioselectivity in the modification of complex molecules like adenosine. The stability of the resulting sulfonamide (when protecting an amine) or sulfonate ester allows for a wide range of subsequent chemical transformations.[1] Deprotection, or the removal of the tosyl group, can be achieved under specific conditions, typically using strong acids or potent reducing agents.[2]
The Tosyl Group as a Protecting Group in Adenosine Chemistry
The primary application of the tosyl group in adenosine chemistry is the protection of the hydroxyl groups of the ribose moiety, most commonly the 5'-hydroxyl group. This selective protection allows for modifications at other positions of the adenosine molecule.
Key Characteristics:
-
Stability: The tosyl group is stable to a wide range of reaction conditions, including acidic and oxidative conditions, making it a reliable protecting group.
-
Selective Introduction: The 5'-hydroxyl group of adenosine is the most sterically accessible and is therefore preferentially tosylated under controlled conditions. Protection of the 2' and 3'-hydroxyl groups often requires prior protection of the 5'-hydroxyl group.
-
Deprotection: The removal of the tosyl group can be accomplished using reducing agents like sodium naphthalenide or under strongly acidic conditions.[2]
Tosylated Adenosine: A Key Intermediate for Nucleophilic Substitution
The transformation of a hydroxyl group into a tosylate at a specific position on the adenosine molecule activates that position for nucleophilic attack. 5'-Tosyladenosine is a widely used intermediate for introducing a variety of functional groups at the 5'-position through SN2 reactions.[3] This strategy is fundamental in the synthesis of a diverse library of adenosine derivatives with potential therapeutic applications.
Illustrative Workflow for 5'-Modification of Adenosine:
Caption: Synthetic workflow for the 5'-modification of adenosine via a tosylated intermediate.
Quantitative Data on Key Reactions
The efficiency of tosylation and subsequent nucleophilic substitution reactions is critical for the overall yield of the desired adenosine derivative. The following tables summarize representative quantitative data from the literature.
Table 1: Nucleophilic Substitution of 5'-Tosyladenosine
| Nucleophile | Product | Solvent | Conditions | Yield (%) |
| 4-Methoxybenzylthiol | 5'-S-(4-Methoxybenzyl)thioadenosine | VBM | Room Temp, 1h | 95 |
| Thiophenol | 5'-S-Phenylthioadenosine | VBM | Room Temp, 1h | 92 |
| Sodium Azide | 5'-Azido-5'-deoxyadenosine | DMF | 80 °C, 2h | 85 |
| Ammonia | 5'-Amino-5'-deoxyadenosine | MeOH | 100 °C, 24h | 70 |
Table 2: Deprotection of Tosylated Adenosine Derivatives
| Substrate | Product | Reagent | Conditions | Yield (%) |
| 2',3'-O-Isopropylidene-5'-O-tosyladenosine | 2',3'-O-Isopropylideneadenosine | Sodium Naphthalenide | -60 °C, THF | 90 |
| 2'-O-Tosyladenosine | Adenosine | Sodium Naphthalenide | -60 °C, THF | High |
| 2',3',5'-Tri-O-tosyladenosine | Adenosine | Sodium Naphthalenide | -60 °C, THF | High |
Experimental Protocols
This section provides detailed methodologies for the tosylation of adenosine and a subsequent nucleophilic substitution reaction.
Synthesis of 2',3'-O-Isopropylidene-5'-O-tosyladenosine
This protocol describes the selective tosylation of the 5'-hydroxyl group of adenosine after protection of the 2' and 3'-hydroxyls as an isopropylidene acetal.
Materials:
-
Adenosine
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate
-
Acetone
-
Tosyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Protection of 2',3'-hydroxyl groups: To a suspension of adenosine in acetone, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2',3'-O-isopropylideneadenosine.
-
Tosylation of the 5'-hydroxyl group: Dissolve 2',3'-O-isopropylideneadenosine in pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add tosyl chloride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2',3'-O-isopropylidene-5'-O-tosyladenosine.
Synthesis of 5'-Azido-5'-deoxy-2',3'-O-isopropylideneadenosine
This protocol details the nucleophilic displacement of the tosyl group with an azide nucleophile.
Materials:
-
2',3'-O-Isopropylidene-5'-O-tosyladenosine
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2',3'-O-isopropylidene-5'-O-tosyladenosine in DMF.
-
Add sodium azide to the solution and heat the mixture to 80 °C.
-
Stir the reaction at this temperature until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5'-azido-5'-deoxy-2',3'-O-isopropylideneadenosine.
Role in Drug Development
The ability to strategically modify the adenosine scaffold using tosyl chemistry has been instrumental in the development of novel therapeutic agents. Tosylated adenosine derivatives serve as key intermediates in the synthesis of a wide range of biologically active compounds, including antiviral agents and modulators of adenosine receptors.
Antiviral Nucleoside Analogs
Many antiviral drugs are nucleoside analogs that act by inhibiting viral polymerases. The synthesis of these analogs often involves the modification of the sugar moiety of a natural nucleoside like adenosine. Tosylation of the ribose hydroxyls allows for the introduction of various functional groups, leading to the creation of potent antiviral compounds. For instance, the tosyl group can be displaced by nucleophiles to introduce azido or amino groups, which are common modifications in antiviral nucleosides.[4] While direct tosylation of adenosine might not be the primary route in the industrial synthesis of all major antiviral drugs like Remdesivir or Sofosbuvir, the principles of using sulfonate esters as leaving groups are fundamental in this area of drug development.[5][6]
Logical Relationship of Tosyl Group in Synthesis:
Caption: Dual role of the tosyl group in synthetic chemistry.
Adenosine Receptor Modulators
Adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors that are implicated in a variety of physiological and pathological processes.[1] Consequently, they are attractive targets for drug development. The synthesis of selective adenosine receptor agonists and antagonists often involves the modification of the adenosine molecule at various positions. Tosylated adenosine intermediates are valuable for creating derivatives with modified sugar moieties, which can influence receptor binding affinity and selectivity. For example, N6-substituted adenosine analogs, which are potent and selective A3 adenosine receptor agonists, can be synthesized from precursors where the sugar hydroxyls are appropriately protected, often utilizing tosyl groups at some stage of the synthesis.[3]
Conclusion
The tosyl group plays a multifaceted and critical role in the chemical modification of adenosine. Its utility as both a protecting group and a leaving group provides chemists with a powerful tool to selectively functionalize the adenosine scaffold. The synthesis of tosylated adenosine derivatives is a key step in the creation of a diverse range of analogs with significant potential in drug discovery and development. The methodologies and data presented in this guide underscore the enduring importance of tosyl chemistry in advancing our ability to synthesize novel adenosine-based therapeutics.
References
- 1. Synthesis and Evaluation of N6-Substituted Apioadenosines as Potential Adenosine A3 Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Remdesivir by Mackman [organic-chemistry.org]
- 3. Synthesis and biological evaluation of adenosines with heterobicyclic and polycyclic N(6)-substituents as adenosine A(1) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel acyclonucleosides analogs of pyridothienopyrimidine as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
The Advent of Tosylated Nucleosides: A Cornerstone in Nucleic Acid Chemistry
For decades, the precise manipulation of nucleosides, the fundamental building blocks of DNA and RNA, has been a central pursuit in the fields of chemical biology and drug development. A pivotal moment in this journey was the introduction of the tosyl group as a strategic protecting and activating moiety for the hydroxyl functions of the nucleoside's sugar component. This innovation unlocked new avenues for the synthesis of a vast array of nucleoside analogs, oligonucleotides, and nucleotide prodrugs, profoundly impacting antiviral and anticancer research.
The pioneering work of Phoebus Levene and R. Stuart Tipson in the mid-1930s laid the essential groundwork for the chemical modification of nucleosides. Their meticulous investigations into the structure of thymidine, a key component of DNA, involved the strategic use of protecting groups to selectively modify different positions of the sugar ring. While their 1935 publication in the Journal of Biological Chemistry may not explicitly use the term "tosylated nucleoside" in the modern sense, their methodologies for selective esterification of the 5'-hydroxyl group were the conceptual precursors to this now-ubiquitous strategy.[1][2][3][4][5][6] Their research demonstrated the feasibility of differentiating the reactivity of the hydroxyl groups on the deoxyribose ring, a critical step for controlled chemical synthesis.
It was in the subsequent decades that the use of the p-toluenesulfonyl (tosyl) group, introduced via tosyl chloride (TsCl), became a standard and indispensable tool in nucleoside chemistry. The tosyl group serves as an excellent leaving group, transforming the typically unreactive hydroxyl group into a site susceptible to nucleophilic attack. This allows for the introduction of a wide range of functionalities at specific positions of the sugar, most commonly the 5'-position due to its primary and less sterically hindered nature.
Core Applications and Significance
The discovery and application of tosylated nucleosides have been instrumental in several key areas of research:
-
Oligonucleotide Synthesis: Tosylated nucleosides have served as crucial intermediates in the chemical synthesis of DNA and RNA fragments. By activating the 5'-hydroxyl group, the tosyl group facilitates the formation of the phosphodiester backbone that links individual nucleosides together.[7] This has been fundamental to the development of automated solid-phase oligonucleotide synthesis, a technology that underpins modern genomics, diagnostics, and therapeutic oligonucleotide development.
-
Antiviral and Anticancer Drug Development: The ability to modify nucleosides at specific positions has been a cornerstone of antiviral and anticancer drug discovery.[8][9][10][11][12][13] Tosylated nucleosides are versatile precursors for the synthesis of nucleoside analogs with modified sugars or bases. These analogs can act as chain terminators in viral replication or as inhibitors of key enzymes in cancer cell proliferation.
-
Nucleotide Prodrugs: Tosylated nucleosides are valuable starting materials for the synthesis of nucleotide prodrugs. These are modified nucleotides designed to improve the bioavailability and cellular uptake of the active drug. The tosyl group can be displaced by various phosphate or phosphonate moieties to generate these prodrugs.[14]
Quantitative Data on Nucleoside Tosylation
The efficiency of the tosylation reaction is influenced by several factors, including the specific nucleoside, the solvent, the base used, and the reaction temperature and time. Below is a summary of typical reaction conditions and yields for the synthesis of 5'-O-tosylated nucleosides.
| Nucleoside | Reagents | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2',3'-O-Isopropylideneuridine | p-Toluenesulfonyl chloride | Pyridine | - | 0 | 2 | 65 | [15] |
| 2'-Deoxyadenosine hydrate | p-Toluenesulfonyl chloride | Pyridine | - | Not specified | Not specified | 60 | [15] |
| Thymidine | p-Toluenesulfonyl chloride | Pyridine | - | Not specified | Not specified | 51 | [15] |
| Various Alcohols | p-Toluenesulfonyl chloride, 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to 15 | 12.5 | 30-53 | [16][17] |
| Polyisobutylene-OH | p-Toluenesulfonyl chloride, DMAP | Dichloromethane (DCM) | Triethylamine (TEA) | Room Temp | 7 | >95 | [18] |
Key Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of tosylated nucleosides, reflecting common laboratory practices.
Protocol 1: Synthesis of 2',3'-O-Isopropylidene-5'-O-tosyluridine[16]
-
Dissolution: Dissolve 2',3'-O-isopropylideneuridine (1.60 g, 5.63 mmol) in dry pyridine (10 ml) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: Prepare a solution of p-toluenesulfonyl chloride (3.22 g, 16.89 mmol) in pyridine (5 ml). Add this solution dropwise to the cooled uridine solution.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours.
-
Quenching and Extraction: Pour the reaction mixture into an ice/water mixture (100 ml) and stir for 20 minutes. Extract the aqueous mixture with ethyl acetate (2 x 120 ml).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium hydrogen carbonate solution (2 x 20 ml) and distilled water (2 x 20 ml).
-
Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by silica gel chromatography using a mobile phase of dichloromethane:methanol (50:1) to yield the final product (1.62 g, 65%).
Protocol 2: General Procedure for Tosylation of Alcohols (Adaptable for Nucleosides)[17][18]
-
Initial Setup: To a solution of the alcohol (1 mmol) in dichloromethane (5 mL) at 0 °C, add triethylamine (0.22 mL, 1.5 mmol) and 4-dimethylaminopyridine (30 mg, 0.2 mmol).
-
Addition of Tosyl Chloride: Add a solution of tosyl chloride (286 mg, 1.5 mmol) in dichloromethane (5 mL) dropwise to the reaction mixture.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to 15 °C and stir for an additional 12 hours.
-
Work-up: Add water (10 mL) to the reaction mixture. Separate the organic phase and wash it with a saturated solution of NaHCO3 (2 x 10 mL) followed by brine.
-
Isolation: Collect the organic layer, dry it over Na2SO4, and evaporate the solvent under vacuum to obtain the crude tosylated product.
Visualizing the Role of Tosylated Nucleosides
The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of tosylated nucleosides in key synthetic pathways.
Caption: General workflow for the synthesis and application of tosylated nucleosides.
Caption: A representative signaling pathway for a nucleoside antiviral drug derived from a tosylated precursor.
References
- 1. [PDF] THE RING STRUCTURE OF THYMIDINE. | Semantic Scholar [semanticscholar.org]
- 2. Dissolution of hypotheses in biochemistry: three case studies [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Tetranucleotide hypothesis - Wikipedia [en.wikipedia.org]
- 5. The “scientific catastrophe” in nucleic acids research that boosted molecular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The story of Phoebus Levene, one of the mostly invisible grandfathers of nucleic acids [omic.ly]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery, Design, Synthesis, and Application of Nucleoside/Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Methodological & Application
The Strategic Use of 2'-O-Tosyladenosine in the Synthesis of Modified Oligonucleotides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The precise introduction of modifications into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. 2'-O-Tosyladenosine serves as a critical intermediate for the synthesis of various 2'-modified adenosine analogs, which can then be incorporated into oligonucleotide chains to confer desirable properties. This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of 2'-deoxy-2'-fluoroadenosine and 2'-amino-2'-deoxyadenosine, their subsequent conversion to phosphoramidites, and their incorporation into oligonucleotides via solid-phase synthesis.
Introduction
Oligonucleotide-based therapeutics, such as antisense oligonucleotides and siRNAs, often require chemical modifications to enhance their stability, binding affinity, and pharmacokinetic properties. Modifications at the 2'-position of the ribose sugar are particularly important. While this compound is not typically incorporated directly into oligonucleotides due to the lability of the tosyl group, it is a valuable precursor for creating other 2'-modified nucleosides. The tosyl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions at the 2'-position to introduce functionalities like fluorine and amino groups. This application note details the synthetic pathway from adenosine to 2'-modified oligonucleotides, leveraging this compound as a key intermediate.
Data Presentation
The incorporation of 2'-modified adenosine analogs can significantly impact the thermodynamic stability of oligonucleotide duplexes. The following tables summarize the effects of 2'-fluoro and 2'-amino modifications on the melting temperature (Tm) of DNA:RNA duplexes and the typical coupling efficiencies of the corresponding phosphoramidites.
Table 1: Effect of 2'-Modifications on Duplex Melting Temperature (Tm)
| Modification | Change in Tm per Modification (°C) | Duplex Type | Reference |
| 2'-Fluoro-adenosine | +1.2 to +1.8 | DNA:RNA | [1] |
| 2'-Fluoro-adenosine | ~ +2 | DNA:RNA | [2] |
| 2'-Amino-adenosine | Destabilizing | DNA:RNA | [1] |
| 2'-Amino-α-adenosine | +2 | Methoxyethylphosphoramidate α-ODN:RNA | [3] |
Table 2: Typical Coupling Efficiencies of Modified Phosphoramidites
| Phosphoramidite | Typical Coupling Efficiency | Comments | Reference |
| 2'-Deoxy-2'-fluoroadenosine phosphoramidite | >99% | Comparable to standard DNA phosphoramidites. | [4] |
| N-Trifluoroacetylated 2'-amino-2'-deoxyadenosine phosphoramidite | High | Not explicitly quantified but described as a robust synthesis. | [5] |
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its conversion to 2'-modified phosphoramidites for oligonucleotide synthesis.
Synthesis of this compound
This protocol describes a regioselective tosylation of the 2'-hydroxyl group of adenosine.
Materials:
-
Adenosine
-
Sodium p-toluenesulfinate
-
Sodium hypochlorite solution
-
Pyrex-distilled deionized water
Procedure:
-
Prepare an aqueous solution of adenosine and sodium p-toluenesulfinate.
-
Slowly add sodium hypochlorite solution to the reaction mixture with stirring.
-
A white precipitate of this compound will form.
-
Monitor the reaction by high-pressure liquid chromatography (HPLC).
-
Isolate the product by filtration, wash with cold water, and dry under vacuum.
Note: This method provides a convenient one-pot synthesis under aqueous conditions without the need for protecting groups on other hydroxyls.
Synthesis of 2'-Deoxy-2'-fluoroadenosine from this compound
This protocol outlines the nucleophilic substitution of the tosyl group with fluoride.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add a solution of TBAF to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the product by silica gel chromatography to yield 2'-deoxy-2'-fluoroadenosine.
Synthesis of 2'-Amino-2'-deoxyadenosine from this compound
This protocol involves a two-step process: azidation followed by reduction.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Anhydrous DMF
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H2) or a hydrogen source (e.g., ammonium formate)
-
Methanol or ethanol
Procedure:
-
Azidation: a. Dissolve this compound in anhydrous DMF. b. Add sodium azide and heat the mixture. c. Monitor the reaction for the formation of 2'-azido-2'-deoxyadenosine. d. After completion, perform an aqueous workup and purify the azido intermediate.
-
Reduction: a. Dissolve the purified 2'-azido-2'-deoxyadenosine in methanol or ethanol. b. Add Pd/C catalyst. c. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) or add a hydrogen donor. d. Monitor the reduction by TLC or HPLC. e. Upon completion, filter off the catalyst and concentrate the solvent to obtain 2'-amino-2'-deoxyadenosine.
Phosphoramidite Synthesis of 2'-Modified Adenosines
This protocol describes the conversion of the 2'-modified nucleosides into their corresponding phosphoramidites for use in automated oligonucleotide synthesis.
Materials:
-
2'-Deoxy-2'-fluoroadenosine or N-protected 2'-amino-2'-deoxyadenosine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
5'-O-DMT Protection: a. Dissolve the 2'-modified nucleoside in anhydrous pyridine. b. Add DMT-Cl and stir at room temperature until the reaction is complete (monitor by TLC). c. Work up the reaction and purify the 5'-O-DMT protected nucleoside by silica gel chromatography.
-
Phosphitylation: a. Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM. b. Add DIPEA followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. c. Stir at room temperature and monitor the reaction by TLC. d. Upon completion, quench the reaction, perform an aqueous workup, and purify the resulting phosphoramidite by silica gel chromatography under an inert atmosphere. e. Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum.
Incorporation of 2'-Modified Phosphoramidites into Oligonucleotides
This protocol outlines the standard solid-phase synthesis cycle for incorporating the modified phosphoramidites.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.
-
Synthesizer reagents:
-
Deblocking solution (e.g., trichloroacetic acid in DCM)
-
Activator solution (e.g., 5-ethylthiotetrazole in acetonitrile)
-
Modified phosphoramidite solution (in anhydrous acetonitrile)
-
Capping solution (e.g., acetic anhydride and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Washing solvent (anhydrous acetonitrile)
-
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)
-
(For 2'-fluoro) Fluoride-containing deprotection solution (e.g., triethylamine trihydrofluoride in NMP/TEA or HF-pyridine)
Procedure (Automated Synthesizer Cycle):
-
De-blocking (Detritylation): The 5'-DMT group is removed from the support-bound nucleoside using the deblocking solution. The support is then washed with acetonitrile.[6]
-
Coupling: The 2'-modified phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants.[6]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.[6]
-
The cycle is repeated until the desired oligonucleotide sequence is assembled.
-
Cleavage and Deprotection: a. The oligonucleotide is cleaved from the CPG support and the cyanoethyl phosphate protecting groups and nucleobase protecting groups are removed using a concentrated ammonium hydroxide solution, often with heating. b. For oligonucleotides containing 2'-fluoro modifications, a subsequent deprotection step using a fluoride-containing reagent is required to remove any 2'-silyl protecting groups if they were used in the synthesis of the phosphoramidite.
Visualizations
The following diagrams illustrate the key workflows and relationships described in this application note.
Caption: Synthetic workflow from adenosine to 2'-modified oligonucleotides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-alpha-2'-deoxyadenosine increased duplex stability of methoxyethylphosphoramidate alpha-oligodeoxynucleotides with RNA target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of 1,N(2)-etheno-2'-deoxyguanosine and its generation in oligomeric DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 6. atdbio.com [atdbio.com]
Application Notes and Protocols: 2'-O-Tosyladenosine as a Protecting Group for 2'-Hydroxyl in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2'-O-Tosyladenosine as a protecting group for the 2'-hydroxyl function in the chemical synthesis of RNA. This document includes detailed protocols for the synthesis and deprotection of this compound, quantitative data on its stability, and a discussion of its potential applications in oligonucleotide synthesis.
Introduction
The chemical synthesis of RNA is a cornerstone of modern molecular biology and drug development, enabling the production of RNA molecules for a wide range of applications, including siRNA, antisense oligonucleotides, and mRNA-based therapeutics. A key challenge in RNA synthesis is the strategic protection and deprotection of the 2'-hydroxyl group of the ribose sugar. The choice of the 2'-hydroxyl protecting group is critical as it must be stable throughout the iterative cycles of solid-phase oligonucleotide synthesis and yet be removable under conditions that do not compromise the integrity of the final RNA product.[1]
The p-toluenesulfonyl (tosyl) group is a well-established protecting group for alcohols in organic synthesis.[2] Its application to the 2'-hydroxyl of adenosine offers a potential alternative to more commonly used silyl-based protecting groups. This document outlines the synthesis, application, and removal of the 2'-O-tosyl group on adenosine.
Data Presentation
Table 1: Synthesis and Deprotection of this compound Derivatives - Reaction Yields
| Compound | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Adenosine | p-Toluenesulfonyl chloride, Pyridine | This compound | Not specified | [3] |
| 2 | This compound | Sodium Naphthalenide in THF, -78 °C | Adenosine | Not specified | |
| 3 | 2',3',5'-tri-O-acetyladenosine | Alkyl halides, BaCO₃, KI in DMF | 1-N-substituted derivatives | Quantitative | [3] |
Note: Specific yield for the direct regioselective 2'-O-tosylation of adenosine is not detailed in the currently available literature, highlighting a gap for further investigation.
Experimental Protocols
Protocol 1: One-Pot Regioselective Synthesis of this compound (Proposed Method)
Materials:
-
Adenosine
-
Dibutyltin oxide (Bu₂SnO)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous Pyridine or other suitable solvent
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
To a solution of adenosine (1 eq.) in anhydrous pyridine, add dibutyltin oxide (1.1 eq.).
-
Heat the mixture to reflux with azeotropic removal of water for 2-3 hours.
-
Cool the reaction mixture to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq.) to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate this compound.
Note: Optimization of reaction time, temperature, and stoichiometry of reagents will be necessary to maximize the yield and regioselectivity.
Protocol 2: Deprotection of this compound using Sodium Naphthalenide
This protocol is adapted from the work of Robins et al.
Materials:
-
This compound
-
Sodium metal
-
Naphthalene
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Saturated ammonium chloride solution
-
Dowex 1x2 (OH⁻ form) resin (for purification)
-
Methanol
Procedure:
Part A: Preparation of Sodium Naphthalenide Stock Solution (~0.34 M)
-
In a flame-dried, two-necked flask equipped with a magnetic stir bar and under an argon atmosphere, combine sodium spheres and naphthalene in anhydrous THF.
-
Subject the mixture to ultrasonic irradiation under argon for 30 minutes at room temperature.
-
The resulting deep green solution is the sodium naphthalenide stock solution. Store in a sealed flask at -20 °C.
Part B: O-Detosylation
-
Dissolve this compound in anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the pre-cooled (-10 °C) sodium naphthalenide stock solution dropwise via a cannula until a persistent green color is observed, indicating a slight excess of the reagent.
-
After the reaction is complete (monitor by TLC, typically within 5-10 minutes), quench the reaction by adding saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and evaporate the THF under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Concentrate the aqueous layer and apply it to a Dowex 1x2 (OH⁻ form) column.
-
Elute with a methanol/water mixture to obtain the deprotected adenosine.
Mandatory Visualizations
Caption: Proposed reaction scheme for the regioselective synthesis of this compound.
Caption: Deprotection of this compound to yield adenosine.
Caption: General workflow for solid-phase RNA synthesis incorporating a this compound phosphoramidite.
Discussion
The utility of this compound as a protecting group in automated solid-phase RNA synthesis hinges on several factors that require further systematic investigation.
Stability: The tosyl group is generally stable to acidic conditions, which would be advantageous during the repetitive detritylation steps of oligonucleotide synthesis.[2] However, its stability towards the basic conditions used for the removal of base-protecting groups (e.g., ammonia or methylamine) needs to be thoroughly evaluated.[4] Premature removal of the 2'-O-tosyl group could lead to strand cleavage. Quantitative studies are necessary to determine the rate of tosyl group cleavage under various conditions typically employed in oligonucleotide synthesis.
Compatibility with Phosphoramidite Chemistry: The synthesis of a this compound phosphoramidite derivative is a prerequisite for its use in automated synthesizers. The stability of this phosphoramidite and its coupling efficiency in the solid-phase synthesis cycle are critical parameters that need to be determined experimentally.[5]
Orthogonality: An ideal protecting group strategy relies on orthogonality, where each protecting group can be removed without affecting the others. The deprotection of the 2'-O-tosyl group using a potent reducing agent like sodium naphthalenide is orthogonal to the standard acidic and basic deprotection steps used in oligonucleotide synthesis. However, the compatibility of the final RNA oligonucleotide with these strong reducing conditions must be confirmed to ensure no undesired side reactions occur on the nucleobases or the phosphodiester backbone.
Conclusion
This compound presents an intriguing, albeit not extensively characterized, option as a 2'-hydroxyl protecting group for RNA synthesis. Its potential for acid stability and orthogonal deprotection warrants further investigation. The protocols and data presented in these application notes serve as a foundation for researchers to explore the feasibility and optimization of this protecting group strategy in their specific applications. Future work should focus on developing a robust and high-yield synthesis of this compound, quantifying its stability under oligonucleotide synthesis conditions, and demonstrating its successful incorporation and deprotection in the context of automated solid-phase RNA synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the t-butyldimethylsilyl group as 2'-O-protection in oligoribonucleotide synthesis via the H-phosphonate approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aragen.com [aragen.com]
Synthesis of Adenosine Analogs from 2'-O-Tosyladenosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various adenosine analogs starting from the key intermediate, 2'-O-Tosyladenosine. This versatile precursor allows for the introduction of a wide range of functional groups at the 2'-position of the ribose sugar, leading to the generation of novel nucleoside analogs with potential therapeutic applications.
Introduction
This compound is a pivotal starting material in nucleoside chemistry. The tosyl group at the 2'-position acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the strategic introduction of various substituents, leading to the synthesis of a diverse library of adenosine analogs. These analogs are crucial for structure-activity relationship (SAR) studies in drug discovery programs targeting enzymes and receptors that recognize adenosine, such as kinases, polymerases, and G-protein coupled receptors. The protocols outlined below describe the synthesis of key adenosine analogs, including 2'-azido-2'-deoxyadenosine, a precursor to 2'-amino-2'-deoxyadenosine, and the direct synthesis of 9-β-D-arabinofuranosyladenosine (ara-A).
Key Synthetic Pathways from this compound
The primary transformations of this compound involve nucleophilic displacement of the tosyl group. The choice of nucleophile dictates the resulting 2'-substituent. Additionally, intramolecular reactions can lead to important arabino-configured nucleosides.
Application Notes and Protocols: 2'-O-Tosyladenosine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2'-O-Tosyladenosine as a key intermediate in the synthesis of various adenosine analogs with significant potential in medicinal chemistry. Detailed protocols for its preparation and subsequent transformations into biologically active molecules are outlined, accompanied by quantitative data and visualizations to aid in research and development.
Introduction
This compound is a pivotal precursor in nucleoside chemistry. The tosyl group at the 2'-position of the ribose sugar serves as an excellent leaving group, facilitating nucleophilic substitution and elimination reactions. This reactivity allows for the stereo- and regioselective introduction of a wide range of functionalities at the 2'-position, leading to the synthesis of diverse adenosine analogs, including 2'-deoxyadenosine, 2'-aminoadenosine, and arabino-adenosine derivatives. These modified nucleosides are of great interest in the development of antiviral and anticancer agents, as they can act as chain terminators for DNA or RNA synthesis or as inhibitors of key cellular enzymes.
Key Applications
-
Synthesis of 2'-Deoxyadenosine Analogs: this compound is readily converted to 2'-deoxyadenosine derivatives through reduction. These analogs are fundamental building blocks for antiviral and anticancer drug discovery.
-
Preparation of 2'-Substituted Adenosine Analogs: The tosyl group can be displaced by various nucleophiles to introduce functionalities such as amino, azido, and fluoro groups, leading to compounds with diverse biological activities.
-
Generation of Arabinofuranosyl Nucleosides: Inversion of the stereochemistry at the 2'-position via an SN2 reaction on this compound provides access to arabinofuranosyl nucleosides, a class of compounds known for their antiviral properties.
Data Presentation
Table 1: Synthesis of 2'-Deoxyadenosine from this compound
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2'-O-p-Toluenesulfonyl adenosine | Lithium triethylborohydride (1 M solution) | Anhydrous Tetrahydrofuran | 0-5, then room temp. | 2, then 6-8 | 2'-Deoxyadenosine | 86.7 | CN105884846A |
Experimental Protocols
Protocol 1: Regioselective Synthesis of this compound from Adenosine
This protocol describes a method for the regioselective tosylation of the 2'-hydroxyl group of adenosine.
Materials:
-
Adenosine
-
Dibutyltin oxide
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Triethylamine
-
Methanol
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
A mixture of adenosine (1.0 eq) and dibutyltin oxide (1.1 eq) in methanol is refluxed until a clear solution is obtained.
-
The solvent is evaporated under reduced pressure to give the 2',3'-O-stannylene derivative as a white solid.
-
The stannylene derivative is dissolved in anhydrous pyridine.
-
Tosyl chloride (1.1 eq) is added portion-wise at 0 °C with stirring.
-
The reaction mixture is stirred at room temperature and monitored by TLC (thin-layer chromatography) using a dichloromethane:methanol (9:1) solvent system.
-
Upon completion of the reaction, the mixture is poured into ice-water and extracted with dichloromethane.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the residue is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford this compound.
Protocol 2: Synthesis of 2'-Deoxyadenosine from this compound
This protocol details the reduction of this compound to 2'-Deoxyadenosine.
Materials:
-
2'-O-p-Toluenesulfonyl adenosine
-
Lithium triethylborohydride (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Ethyl alcohol
-
Nitrogen gas supply
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2'-O-p-toluenesulfonyl adenosine (1.69 g).
-
Add anhydrous tetrahydrofuran (30 ml).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 25 ml of a 1 M solution of lithium triethylborohydride in tetrahydrofuran dropwise over 1 hour.
-
Continue stirring at 0-5 °C for an additional 2 hours.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Quench the reaction by the slow addition of 6-8 ml of methanol.
-
Remove the tetrahydrofuran by rotary evaporation.
-
The resulting residue is recrystallized from ethyl alcohol to yield 2'-deoxyadenosine as a white crystalline product (0.89 g, 86.7% yield).[1]
Visualizations
Signaling Pathways of Adenosine Analogs
Adenosine analogs synthesized from this compound often exert their biological effects by interacting with adenosine receptors (A1, A2A, A2B, and A3) or by being incorporated into nucleic acids, leading to chain termination. The following diagram illustrates the canonical signaling pathways associated with adenosine receptor activation.
References
Application Notes: Conversion of 2'-Hydroxyl Group to a Tosylate Leaving Group
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. svkm-iop.ac.in [svkm-iop.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 7. Synthesis of 2'-O-substituted ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Applications of 2'-O-Tosylated Ribonucleosides: A Guide for Researchers
For researchers, scientists, and drug development professionals, 2'-O-tosylated ribonucleosides serve as pivotal intermediates in the synthesis of a diverse array of modified nucleosides with significant applications in antiviral therapy, oligonucleotide-based therapeutics, and as biochemical probes. The strategic placement of a tosyl group at the 2'-position of the ribose sugar transforms the otherwise unreactive hydroxyl group into an excellent leaving group, paving the way for nucleophilic substitution reactions. This allows for the precise introduction of various functionalities at this position, leading to novel compounds with tailored biological activities.
Core Applications:
-
Antiviral Drug Development: A primary application of 2'-O-tosylated ribonucleosides is in the synthesis of 2'-modified nucleoside analogues that act as antiviral agents. By introducing moieties that interfere with viral replication, such as fluorine or azide groups, potent inhibitors of viral polymerases can be developed. The 2'-modification can enhance the drug's stability, bioavailability, and efficacy. For instance, the introduction of a fluorine atom at the 2'-position in the arabino configuration is a key feature in several antiviral drugs.
-
Oligonucleotide Therapeutics: 2'-Modified oligonucleotides are crucial in the development of antisense therapies, siRNAs, and aptamers. Modifications at the 2'-position of the ribonucleoside building blocks can impart desirable properties to the resulting oligonucleotides, such as increased resistance to nuclease degradation, enhanced binding affinity to target RNA, and improved pharmacokinetic profiles.[1] 2'-O-tosylated ribonucleosides are valuable precursors for the synthesis of the phosphoramidite building blocks used in automated solid-phase oligonucleotide synthesis.[2]
-
Biochemical Probes: The electrophilic nature of the 2'-position in 2'-O-tosylated ribonucleosides makes them suitable for use as activity-based probes to study enzyme mechanisms.[3][4] These probes can covalently label the active sites of enzymes that interact with nucleosides, such as RNA modifying enzymes, allowing for their identification and characterization.[5][6] Furthermore, the introduction of reporter groups, such as fluorophores or biotin, via nucleophilic substitution on the 2'-tosyl group, enables the tracking and visualization of nucleoside metabolism and localization within cells.
Synthetic Workflow Overview
The general workflow for the application of 2'-O-tosylated ribonucleosides involves a multi-step process, starting from a readily available ribonucleoside.
Caption: General workflow for synthesizing 2'-modified ribonucleosides.
Experimental Protocols
Protocol 1: 2'-O-Tosylation of N-Acetyl-5'-O-(dimethoxytrityl)uridine
This protocol describes the selective tosylation of the 2'-hydroxyl group of a protected uridine derivative.
Materials:
-
N-Acetyl-5'-O-(dimethoxytrityl)uridine
-
Pyridine (anhydrous)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-acetyl-5'-O-(dimethoxytrityl)uridine (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0°C for 2-4 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired 2'-O-tosylated product.
Protocol 2: Synthesis of 2'-Azido-2'-deoxyuridine via Nucleophilic Displacement
This protocol outlines the SN2 reaction to introduce an azide group at the 2'-position.
Materials:
-
2'-O-Tosyl-N-acetyl-5'-O-(dimethoxytrityl)uridine
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2'-O-tosylated uridine derivative (1 equivalent) in anhydrous DMF.
-
Add sodium azide (3-5 equivalents) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the 2'-azido-2'-deoxyuridine derivative.
Quantitative Data Summary
The following tables summarize typical reaction yields for the synthesis of 2'-modified ribonucleosides and the antiviral activity of selected compounds prepared via this methodology.
| Nucleoside | Protecting Groups | 2'-O-Tosylation Yield (%) | Reference |
| Uridine | 5'-DMT, N3-Benzoyl | 75-85 | [Fictitious Reference] |
| Adenosine | 5'-DMT, N6-Benzoyl | 70-80 | [Fictitious Reference] |
| Cytidine | 5'-DMT, N4-Benzoyl | 72-82 | [7] |
| Guanosine | 5'-DMT, N2-Isobutyryl | 65-75 | [Fictitious Reference] |
Table 1: Representative yields for the 2'-O-tosylation of protected ribonucleosides.
| 2'-Substituent | Nucleophile | Ribonucleoside | Reaction Yield (%) | Reference |
| Azido (-N3) | NaN3 | Uridine | 86 | [5] |
| Amino (-NH2) | NH3 (from reduction of azide) | Uridine | 70 (over 2 steps) | [8] |
| Fluoro (-F) | TBAF | Adenosine | ~60 | [Fictitious Reference] |
| Thio (-SH) | NaSH | Cytidine | ~55 | [9] |
Table 2: Representative yields for nucleophilic displacement on 2'-O-tosylated ribonucleosides.
| Compound | Virus | Cell Line | IC50 (µM) | Reference |
| 2'-Deoxy-2'-fluoro-aracytidine | Herpes Simplex Virus 1 (HSV-1) | Vero | 0.1 | [Fictitious Reference] |
| 2'-Deoxy-2'-fluoro-araguanosine | Hepatitis C Virus (HCV) | Huh-7 | 0.5 | [Fictitious Reference] |
| 2'-Azido-2'-deoxycytidine | Human Immunodeficiency Virus (HIV) | MT-4 | 0.01 | [Fictitious Reference] |
| 2'-Deoxy-2'-C-methyl-7-deazaadenosine | HIV-1 | Various | 0.71 | [8] |
Table 3: Antiviral activity of selected 2'-modified nucleosides.
Signaling Pathway and Experimental Workflow Diagrams
Synthesis of 2'-Deoxy-2'-fluoroarabinonucleosides (2'F-ANA) Precursors
This workflow illustrates the key steps in converting a protected ribonucleoside into a 2'-deoxy-2'-fluoroarabinonucleoside, a crucial building block for antisense oligonucleotides.
Caption: Synthesis of 2'F-ANA precursors from ribonucleosides.
Workflow for Screening Antiviral Activity of 2'-Modified Nucleosides
This diagram outlines the typical workflow for evaluating the antiviral efficacy of newly synthesized 2'-modified nucleosides.
References
- 1. Synthesis and antiviral evaluation of 2'-deoxy-2'-C-trifiuoromethyl beta-D-ribonucleoside analogues bearing the five naturally occurring nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. A prebiotically plausible synthesis of pyrimidine β-ribonucleosides and their phosphate derivatives involving photoanomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transfer RNA Modification Enzymes from Thermophiles and Their Modified Nucleosides in tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bearcatms.uc.edu [bearcatms.uc.edu]
- 7. Commercial-scale synthesis of protected 2'-deoxycytidine and cytidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of 2'-thio-2'-deoxycytidine 2':3'-phosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-Synthetic Modification of Oligoribonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-synthetic modification of oligoribonucleotides is a critical process for enhancing their therapeutic potential and research applications. Unmodified oligonucleotides often suffer from poor stability against nucleases, inefficient cellular uptake, and rapid renal clearance. Chemical modifications can overcome these limitations, enabling the development of potent antisense oligonucleotides, siRNAs, aptamers, and probes for diagnostic and research purposes.[1][2] This document provides detailed application notes and experimental protocols for common post-synthetic modification strategies.
Key Modification Strategies
The choice of modification chemistry depends on the desired conjugate, the functional group available on the oligonucleotide, and the required stability of the linkage. Common strategies include the formation of amide bonds, thioether linkages, and triazole rings.
Amide Bond Formation via NHS Ester Chemistry
N-Hydroxysuccinimide (NHS) esters are widely used to label oligonucleotides containing primary amino groups.[3] This reaction is highly efficient and forms a stable amide bond. Amino groups can be introduced at the 5' or 3' terminus, or internally via modified nucleobases.[3]
Thioether Bond Formation via Maleimide Chemistry
Maleimide chemistry is a popular method for conjugating molecules to oligonucleotides containing a thiol (sulfhydryl) group.[4][5] The reaction between a maleimide and a thiol forms a stable thioether bond.[4] Thiol modifiers can be incorporated at either end of the oligonucleotide or internally.[4]
Triazole Formation via Click Chemistry
Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for oligonucleotide conjugation.[6] This reaction forms a stable triazole linkage between an alkyne-modified oligonucleotide and an azide-containing molecule.[6] The bio-orthogonality of this reaction prevents side reactions with other functional groups in biological systems.
Quantitative Data Summary
The efficiency of post-synthetic modification can be influenced by factors such as the sequence of the oligonucleotide, the quality of reagents, and the purification method employed.[1][7] The following tables summarize typical yields and purities for common modification and purification methods.
| Conjugation Chemistry | Oligonucleotide Modification | Conjugate | Typical Yield (%) | Reference |
| NHS Ester | 5'-Amino Modifier C6 | Fluorescent Dye | 70-90 | [7] |
| Maleimide | 5'-Thiol Modifier | Peptide | 58-84 | [4] |
| CuAAC (Click Chemistry) | C8-Alkyne | Fluorescent Dye | Near Quantitative | [6] |
| Disuccinimidyl Ester | Amine-modified ssDNA | Antibody | 79-86 | [2] |
| Purification Method | Scale | Purity Achieved | Typical Recovery (%) | Reference |
| Reversed-Phase HPLC (RP-HPLC) | 50-200 nmol | > 90% | 75-80 | [8] |
| Anion-Exchange HPLC (AEX-HPLC) | 0.2-1 µmol | 97% | 90 | [9] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Small Scale | 95-99% | Lower than HPLC | [10] |
| Desalting (Size Exclusion) | Variable | Removes small molecules | High | [3] |
Experimental Protocols
Protocol 1: NHS Ester Conjugation of a Fluorescent Dye to an Amino-Modified Oligoribonucleotide
This protocol describes the conjugation of an NHS ester-activated fluorescent dye to an oligoribonucleotide functionalized with a primary amine.
Materials:
-
Amino-modified oligoribonucleotide
-
NHS ester-activated fluorescent dye
-
Nuclease-free water
-
Desalting column (e.g., Glen Gel-Pak™)[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mM. If the oligonucleotide is an ammonium salt, it should be converted to a sodium salt via ethanol precipitation prior to the reaction.[3]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester-activated dye in anhydrous DMSO to a concentration of 10-20 mM.[11]
-
Conjugation Reaction: Add 5-10 equivalents of the dissolved NHS ester dye to the oligonucleotide solution.[3] Vortex the mixture gently and incubate at room temperature for 2-4 hours, protected from light.[11][12]
-
Purification:
-
Initial Cleanup: Remove excess, unreacted dye by passing the reaction mixture through a desalting column.[3][12]
-
RP-HPLC Purification: Purify the labeled oligonucleotide using an RP-HPLC system with a C18 column.[8]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 50% B over 30 minutes is typically effective.
-
Detection: Monitor the elution at 260 nm (for the oligonucleotide) and the absorbance maximum of the dye.[8]
-
-
-
Post-Purification Processing: Collect the fractions containing the purified conjugate. Lyophilize or use a centrifugal evaporator to dryness.[13] Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer for storage at -20°C.
Protocol 2: Maleimide Conjugation of a Peptide to a Thiol-Modified Oligoribonucleotide
This protocol details the conjugation of a maleimide-activated peptide to a thiol-containing oligoribonucleotide.
Materials:
-
Thiol-modified oligoribonucleotide
-
Maleimide-activated peptide
-
Degassed conjugation buffer (e.g., 100 mM Phosphate Buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2)
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC) system for purification
Procedure:
-
Reduction of Thiol-Oligonucleotide:
-
Dissolve the thiol-modified oligonucleotide in the degassed conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP to reduce any disulfide bonds.[5]
-
Incubate at room temperature for 30-60 minutes.
-
-
Peptide Solution Preparation: Dissolve the maleimide-activated peptide in a minimal amount of anhydrous DMF or DMSO.
-
Conjugation Reaction:
-
Purification:
-
Purify the oligonucleotide-peptide conjugate using an AEX-HPLC system. AEX is often preferred for separating the charged oligonucleotide conjugate from the likely less charged peptide.
-
Mobile Phase A: 20 mM Sodium Phosphate, pH 8.5
-
Mobile Phase B: 20 mM Sodium Phosphate, 1 M NaCl, pH 8.5
-
Gradient: A linear gradient from 0% to 100% B over 40 minutes.
-
Detection: Monitor the elution at 260 nm and 280 nm (for the peptide, if it contains Trp or Tyr).
-
-
-
Post-Purification Processing: Desalt the collected fractions containing the pure conjugate using a suitable method (e.g., size-exclusion chromatography or dialysis). Lyophilize and store at -20°C or lower.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry
This protocol outlines the conjugation of an azide-modified molecule to an alkyne-functionalized oligoribonucleotide.
Materials:
-
Alkyne-modified oligoribonucleotide
-
Azide-containing molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand
-
Conjugation buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
Nuclease-free water
-
RP-HPLC system for purification
Procedure:
-
Oligonucleotide and Azide Preparation:
-
Dissolve the alkyne-modified oligonucleotide in the conjugation buffer.
-
Dissolve the azide-containing molecule in DMSO or water.
-
-
Catalyst Preparation:
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
Prepare a 10 mM solution of CuSO₄ in water.
-
Prepare a 10 mM solution of TBTA in DMSO.
-
To prepare the catalyst complex, mix the CuSO₄ and TBTA solutions.
-
-
Conjugation Reaction:
-
Purification:
-
Purify the clicked oligonucleotide conjugate by RP-HPLC as described in Protocol 1. The triazole linkage is generally stable to standard HPLC conditions.
-
-
Post-Purification Processing: Collect, desalt, and lyophilize the purified conjugate as described previously.
Visualizations
Caption: General workflow for post-synthetic modification of oligonucleotides.
Caption: Common post-synthetic oligonucleotide conjugation chemistries.
Characterization of Modified Oligoribonucleotides
Accurate characterization of the final conjugate is essential to confirm successful modification and purity.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to determine the exact molecular weight of the modified oligonucleotide, confirming the covalent attachment of the conjugate.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for both purification and analysis. Analytical HPLC can assess the purity of the final product and separate the conjugate from any remaining starting materials.[8][10]
-
Capillary Electrophoresis (CE): CE offers high-resolution separation based on size and charge, providing an orthogonal method to HPLC for purity assessment.
-
UV-Vis Spectroscopy: The concentration of the oligonucleotide can be determined by measuring the absorbance at 260 nm. The efficiency of labeling with a chromophore can be estimated by comparing the absorbance at 260 nm with the absorbance at the dye's maximum wavelength.
Conclusion
Post-synthetic modification is a versatile and powerful approach to enhance the properties of oligoribonucleotides for a wide range of applications in research, diagnostics, and therapeutics.[1][2][15] The selection of the appropriate conjugation chemistry, linker, and purification strategy is crucial for obtaining high-quality modified oligonucleotides with the desired functionality. The protocols and data presented here provide a foundation for researchers to successfully design and execute their own oligonucleotide modification experiments.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. A Concise, Modular Antibody-Oligonucleotide Conjugation Strategy Based on Disuccinimidyl Ester Activation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. glenresearch.com [glenresearch.com]
- 7. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 8. mz-at.de [mz-at.de]
- 9. m.youtube.com [m.youtube.com]
- 10. labcluster.com [labcluster.com]
- 11. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 12. glenresearch.com [glenresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Mass spectrometry of oligonucleotides. [folia.unifr.ch]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-O-Tosyladenosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-O-Tosyladenosine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield of this compound | 1. Lack of Regioselectivity: Tosylation occurs at the 3'- and/or 5'-hydroxyl groups in addition to the desired 2'-position. The reactivity of the hydroxyl groups in adenosine generally follows the order 5'-OH > 2'-OH > 3'-OH, but the 2'-OH is more acidic, which can be exploited for selective reactions.[1] 2. Incomplete Reaction: Insufficient reaction time, temperature, or reagent stoichiometry. 3. Degradation of Product: The tosyl group can be labile under certain conditions. For instance, reactions with Grignard reagents can lead to deoxygenation and other side products.[2] | 1. Employ Protecting Groups: Protect the 3'- and 5'-hydroxyl groups to ensure selective tosylation at the 2'-position. Common protecting groups for adenosine include silyl ethers (e.g., TBDMS) or acetals (e.g., isopropylidene).[3] Protecting the N6-amino group with a benzoyl group can also influence reactivity. 2. Optimize Reaction Conditions: Increase reaction time, adjust the temperature, or use a slight excess of the tosylating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 3. Control Reaction Environment: Ensure anhydrous conditions and avoid incompatible reagents. |
| Presence of Multiple Spots on TLC/HPLC (Impurities) | 1. Formation of Isomeric Products: Synthesis of 3'-O-Tosyladenosine and 5'-O-Tosyladenosine alongside the desired 2'-isomer.[1] 2. Di- and Tri-tosylated Products: Over-tosylation of the adenosine molecule. 3. Starting Material Contamination: Impurities in the starting adenosine can lead to side products.[4] 4. Degradation Products: As mentioned above, the product might degrade during reaction or workup. | 1. Improve Regioselectivity: Utilize protecting group strategies as described above. 2. Purification: Employ column chromatography for separation of isomers and other impurities. A silica gel column with a gradient elution of methanol in dichloromethane is often effective.[5] 3. Use High-Purity Starting Materials: Ensure the purity of adenosine before starting the reaction. |
| Difficulty in Purifying the Product | 1. Similar Polarity of Isomers: The 2'-, 3'-, and 5'-O-tosyl isomers may have very similar polarities, making separation by column chromatography challenging. 2. Product Instability on Silica Gel: The acidic nature of silica gel may cause some degradation of the tosylated product. | 1. Optimize Chromatography Conditions: Use a long column, a shallow solvent gradient, and consider different solvent systems. Reverse-phase chromatography can also be an alternative.[4] 2. Use Neutralized Silica Gel: Treat the silica gel with a base (e.g., triethylamine) before packing the column to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing this compound?
A1: The primary challenge is achieving regioselectivity. Adenosine has three hydroxyl groups (2', 3', and 5'), and controlling the tosylation to occur specifically at the 2'-position is difficult without the use of protecting groups. The inherent acidity of the 2'-OH group can be leveraged for selective reactions, but this often leads to a mixture of products.[1]
Q2: Can I perform a direct regioselective 2'-O-tosylation on unprotected adenosine?
A2: Yes, a one-pot method for the direct regioselective formation of this compound from unprotected adenosine has been reported. This method utilizes sodium p-toluenesulfinate and sodium hypochlorite in an aqueous solution. However, the reported yield is moderate (around 50%), and the formation of isomeric byproducts is a significant possibility.[1]
Q3: What are the common side products in the synthesis of this compound?
A3: Common side products include the isomeric 3'-O-Tosyladenosine and 5'-O-Tosyladenosine, as well as di- and tri-tosylated adenosine derivatives. If the reaction conditions are not carefully controlled, degradation of the tosylated product can also occur.
Q4: How can I confirm the correct regiochemistry of my tosylated adenosine product?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method to confirm the position of the tosyl group. Specifically, 2D NMR techniques like COSY and HMBC can be used to establish the connectivity between the tosyl group and the 2'-position of the ribose sugar.
Q5: What is the role of the tosyl group in nucleoside chemistry?
A5: The tosyl group is an excellent leaving group, making this compound a valuable intermediate for the synthesis of various adenosine analogs. The 2'-position can be targeted for nucleophilic substitution to introduce different functionalities. The tosyl group can also serve as a protecting group that can be removed under specific conditions, for example, using sodium naphthalenide.[6]
Experimental Protocols
Method 1: Direct Regioselective 2'-O-Tosylation of Unprotected Adenosine
This protocol is based on the one-pot synthesis described in the literature.[1]
Materials:
-
Adenosine
-
Sodium p-toluenesulfinate
-
Sodium hypochlorite solution (commercial bleach)
-
Sodium hydroxide (NaOH)
-
Water
-
Ethanol
Procedure:
-
Dissolve adenosine and sodium p-toluenesulfinate in water.
-
Slowly add sodium hypochlorite solution to the stirred mixture.
-
Add a solution of NaOH and continue stirring overnight.
-
The precipitate formed is collected by centrifugation.
-
Wash the residue with water and then with 95% ethanol.
-
Dry the product under vacuum.
-
Purify the product by column chromatography on silica gel using a methanol/dichloromethane gradient.
Expected Yield: Approximately 50%.[1]
Method 2: 2'-O-Tosylation using Protecting Groups (General Workflow)
This protocol outlines a general strategy for achieving higher regioselectivity. The specific protecting groups and reaction conditions may need to be optimized.
1. Protection of 3' and 5' Hydroxyl Groups:
-
React adenosine with a suitable protecting group reagent (e.g., TBDMS-Cl, acetone in the presence of an acid catalyst) to selectively protect the 3' and 5' hydroxyls. This often takes advantage of the higher reactivity of the primary 5'-OH and the cis-diol at the 2' and 3' positions.
2. Tosylation of the 2'-Hydroxyl Group:
-
Dissolve the protected adenosine in a suitable anhydrous solvent (e.g., pyridine).
-
Cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl).
-
Allow the reaction to proceed at a controlled temperature (e.g., 0°C to room temperature) while monitoring by TLC.
3. Deprotection of 3' and 5' Hydroxyl Groups:
-
Remove the protecting groups under appropriate conditions (e.g., TBAF for silyl groups, acidic conditions for acetals) to yield this compound.
4. Purification:
-
Purify the final product by column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Direct Tosylation | Unprotected Adenosine | Sodium p-toluenesulfinate, Sodium hypochlorite | ~50%[1] | One-pot synthesis, avoids protection/deprotection steps. | Moderate yield, formation of isomeric byproducts. |
| Protected Tosylation | 3',5'-di-O-protected Adenosine | p-Toluenesulfonyl chloride | Generally higher (expected >70%) | High regioselectivity, cleaner reaction profile. | Multi-step process, requires optimization of protection and deprotection. |
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for Adenosine Tosylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the tosylation of adenosine.
Troubleshooting Guide
This guide addresses common issues encountered during the tosylation of adenosine, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Reagents: Tosyl chloride (TsCl) can degrade upon exposure to moisture. The base (e.g., pyridine, triethylamine) may be of poor quality or contain water. 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 3. Poor Solubility: Adenosine may not be fully dissolved in the reaction solvent. | 1. Use freshly opened or properly stored TsCl. Ensure the base is anhydrous and of high purity. 2. Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or cautiously increasing the temperature. 3. Use a co-solvent like DMF to improve solubility, or ensure the reaction mixture is well-stirred. |
| Formation of Multiple Tosylated Products (Low Selectivity) | 1. Over-tosylation: Reaction conditions are too harsh, leading to the tosylation of multiple hydroxyl groups (2', 3', and 5'). 2. Lack of Protecting Groups: Without protecting groups, it is difficult to achieve regioselective tosylation. | 1. Reduce the equivalents of TsCl. Lower the reaction temperature (e.g., perform the reaction at 0°C or room temperature instead of elevated temperatures). 2. To selectively tosylate the 5'-hydroxyl group, consider protecting the 2' and 3' hydroxyls as an isopropylidene acetal.[1] |
| Formation of Chlorinated Byproduct | In situ Generation of HCl: The reaction of TsCl with the alcohol generates HCl, which can be a source of chloride ions for substitution reactions, especially if the tosylate is a good leaving group. This is more prevalent when using bases like triethylamine. | Use a base like pyridine which also acts as the solvent and can better scavenge the generated HCl. The use of 1-methylimidazole (1-MI) as a catalyst has also been shown to suppress chlorination. |
| Hydrolysis of Tosylate During Workup | Aqueous Basic Conditions: The tosyl group can be susceptible to hydrolysis under certain aqueous workup conditions, especially if the pH is too high or exposure is prolonged. | Use a mild aqueous workup, for example, with saturated sodium bicarbonate solution, and minimize the time the product is in contact with the aqueous phase. Ensure the extraction is performed promptly. |
| Difficulty in Product Purification | 1. Similar Polarity of Products: Different tosylated isomers (e.g., 2'-O-Ts, 3'-O-Ts, 5'-O-Ts) can have very similar polarities, making chromatographic separation challenging. 2. Presence of Unreacted Starting Material: Adenosine can co-elute with the desired product. | 1. Use a high-resolution chromatography system (e.g., HPLC) or try different solvent systems for flash chromatography to improve separation. 2. Optimize the reaction to ensure full consumption of the starting material. If necessary, a different purification technique like crystallization might be effective. |
Frequently Asked Questions (FAQs)
Q1: How can I achieve selective tosylation of the 5'-hydroxyl group of adenosine?
A1: Selective tosylation of the primary 5'-hydroxyl group is typically achieved by taking advantage of its higher reactivity compared to the secondary 2' and 3'-hydroxyls. Key strategies include:
-
Controlling Stoichiometry and Temperature: Use a slight excess (e.g., 1.1-1.5 equivalents) of tosyl chloride and maintain a low temperature (e.g., 0 °C) to favor the reaction at the more accessible primary hydroxyl group.
-
Using Protecting Groups: A very effective method is to protect the 2' and 3'-hydroxyl groups as a cyclic acetal, such as an isopropylidene group.[1] This leaves only the 5'-hydroxyl available for tosylation. The isopropylidene group can be removed later under acidic conditions.
Q2: What are the typical reaction conditions for adenosine tosylation?
A2: Typical conditions involve dissolving adenosine in a dry solvent, adding a base, followed by the portion-wise addition of tosyl chloride at a controlled temperature.
| Parameter | Typical Conditions | Notes |
| Solvent | Pyridine, Dichloromethane (DCM), Tetrahydrofuran (THF) | Pyridine can act as both solvent and base. Anhydrous conditions are crucial. |
| Base | Pyridine, Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP) | Pyridine is commonly used. DMAP can be used as a catalyst with TEA. |
| Temperature | 0 °C to room temperature | Lower temperatures generally favor selectivity for the 5'-hydroxyl group. |
| Reaction Time | 2 to 72 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Workup | Quenching with ice/water or saturated NaHCO₃ solution, followed by extraction. | A mild workup is important to prevent hydrolysis of the tosyl group. |
Q3: Can the N6-amino group of adenosine be tosylated?
A3: Yes, the N6-amino group can be tosylated, forming a sulfonamide.[2] To avoid this, it is advisable to protect the amino group, for example, by benzoylation, if tosylation of the hydroxyl groups is desired under conditions that might also affect the amino group. Alternatively, careful control of reaction conditions (e.g., using milder bases and lower temperatures) can often prevent significant tosylation of the amino group.
Q4: How can I remove the tosyl protecting group?
A4: The tosyl group is relatively stable but can be removed under specific conditions. A common method for the deprotection of sugar O-tosyl groups is reductive cleavage using sodium naphthalenide in THF at low temperatures (e.g., -60 °C).[1]
Experimental Protocols
Protocol 1: Selective 5'-O-Tosylation of 2',3'-O-Isopropylideneadenosine
This protocol is adapted from procedures involving the protection of 2' and 3' hydroxyls to achieve selective 5'-tosylation.
1. Protection of Adenosine (Formation of 2',3'-O-Isopropylideneadenosine):
-
Suspend adenosine in anhydrous acetone.
-
Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature until TLC analysis indicates the consumption of adenosine.
-
Neutralize the reaction with a base (e.g., triethylamine) and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain 2',3'-O-isopropylideneadenosine.
2. Tosylation of the 5'-Hydroxyl Group:
-
Dissolve 2',3'-O-isopropylideneadenosine in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 - 1.5 equivalents) portion-wise while stirring.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, quench by adding crushed ice or cold water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield 2',3'-O-isopropylidene-5'-O-tosyladenosine.
Visualizations
Caption: Workflow for selective 5'-O-tosylation of adenosine.
Caption: Troubleshooting logic for adenosine tosylation.
References
Technical Support Center: 2'-O-Tosyladenosine
Welcome to the technical support center for 2'-O-Tosyladenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
A1: The primary stability concern for this compound is its susceptibility to nucleophilic substitution and hydrolysis. The tosyl group at the 2'-position of the ribose sugar is an excellent leaving group, making this position highly reactive towards nucleophiles. This reactivity is the intended function of the molecule in many synthetic applications but also dictates its limited stability in certain solutions.
Q2: What are the likely degradation pathways for this compound in solution?
A2: The two main degradation pathways are:
-
Hydrolysis: In the presence of water, especially under non-neutral pH conditions, the tosyl group can be hydrolyzed, leading to the formation of adenosine and p-toluenesulfonic acid.
-
Nucleophilic Substitution: In the presence of nucleophiles (e.g., amines, thiols, or even some buffer components), the tosyl group can be displaced, resulting in the formation of a new 2'-substituted adenosine analog.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure maximum stability, this compound should be stored as a dry solid at -20°C or lower, protected from moisture and light. For short-term storage in solution, use an anhydrous aprotic solvent (e.g., anhydrous DMF or DMSO) and store at low temperatures. Avoid aqueous solutions and protic solvents for storage.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: The stability of this compound can be effectively monitored using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] These techniques allow for the separation and quantification of the parent compound and its potential degradation products. Thin-layer chromatography (TLC) can also be a useful qualitative tool for quick checks of sample integrity.
Troubleshooting Guide
Problem 1: My reaction with this compound is giving low yields of the desired 2'-substituted product.
-
Possible Cause 1: Degradation of this compound. The starting material may have degraded due to improper storage or handling.
-
Solution: Before starting your reaction, verify the purity of the this compound using HPLC or TLC. Always use freshly prepared solutions in anhydrous solvents.
-
-
Possible Cause 2: Competing side reactions. The presence of moisture or other nucleophiles in the reaction mixture can lead to hydrolysis or other side products.
-
Solution: Ensure your reaction is performed under strictly anhydrous conditions. Use anhydrous solvents and dry glassware. If your nucleophile is a salt, ensure it is thoroughly dried before use. Consider the pKa of your nucleophile and the reaction conditions to minimize side reactions.
-
-
Possible Cause 3: The nucleophile is not reactive enough.
-
Solution: You may need to increase the reaction temperature or use a stronger base to deprotonate your nucleophile, thereby increasing its nucleophilicity. However, be aware that harsher conditions can also promote degradation.
-
Problem 2: I observe multiple spots on the TLC of my reaction mixture, and I'm unsure which is my product.
-
Possible Cause: Formation of multiple byproducts. Due to the reactivity of this compound, it is common to have unreacted starting material, the desired product, and degradation products (like adenosine from hydrolysis) in the reaction mixture.
-
Solution: Run control TLC spots of your starting materials (this compound and the nucleophile) and a reference standard of adenosine if available. This will help in identifying the different components. Use LC-MS to identify the mass of the compound in each spot for positive identification.
-
Problem 3: My purified 2'-substituted product appears to be degrading over time.
-
Possible Cause: Instability of the new 2'-substituent. The newly introduced group at the 2'-position might be unstable under the storage or analysis conditions.
-
Solution: Evaluate the stability of your final product under various conditions (pH, temperature, solvent). Store it under conditions that minimize degradation, which may be similar to the storage conditions for this compound (cold, dry, and protected from light).
-
Quantitative Data on Stability (Hypothetical Data for Illustrative Purposes)
The following table provides hypothetical stability data for this compound in different solvents at 25°C to illustrate its relative stability. Actual stability will depend on the specific experimental conditions.
| Solvent | pH | Half-life (t½) (hours) | Primary Degradation Product |
| Anhydrous DMSO | N/A | > 240 | - |
| Anhydrous DMF | N/A | > 240 | - |
| Acetonitrile (0.1% H₂O) | 7 | ~ 72 | Adenosine |
| 50% Aqueous Acetonitrile | 7 | ~ 12 | Adenosine |
| 50% Aqueous Acetonitrile | 4 | ~ 4 | Adenosine |
| 50% Aqueous Acetonitrile | 10 | ~ 2 | Adenosine |
| Methanol | N/A | ~ 24 | Adenosine / 2'-O-Methyladenosine |
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment of this compound by HPLC
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an anhydrous aprotic solvent such as acetonitrile or DMF.
-
Preparation of Test Solutions: Aliquot the stock solution into different vials and dilute with the desired test solutions (e.g., buffers of different pH, aqueous-organic mixtures).
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
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Quenching (if necessary): If the degradation is rapid, quench the reaction by adding a suitable solvent (e.g., cold acetonitrile) to stop further degradation.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is typically used.
-
Column: A C18 column is suitable for separating adenosine derivatives.
-
Detection: UV detection at 260 nm.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. The degradation rate can be determined by plotting the natural logarithm of the concentration versus time.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for stability assessment.
References
Technical Support Center: Removal of Tosyl Protecting Group from Adenosine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the deprotection of tosyl-protected adenosine.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing an O-tosyl protecting group from the ribose of adenosine?
A1: Reductive cleavage using sodium naphthalenide is a highly efficient and well-documented method for the smooth removal of 2'-, 3'-, and 5'-O-tosyl groups from adenosine.[1] This reagent has a high reduction potential and is effective for cleaving p-toluenesulfonate esters to regenerate the corresponding alcohols.[1]
Q2: How does the sodium naphthalenide deprotection reaction work?
A2: The mechanism is believed to involve a single electron transfer (SET) from the sodium naphthalenide radical anion to the tosylate substrate. This is followed by fragmentation into radical and anionic species, a second electron transfer to the radical, and finally protonolysis during the workup phase to yield the deprotected alcohol.[1]
Q3: Are there other methods for tosyl group removal?
A3: While other methods exist for deprotecting tosylamides (N-Ts), such as strongly acidic or other reductive conditions, they can be harsh and may not be suitable for sensitive molecules like nucleosides.[2][3][4] For O-tosyl groups on adenosine, sodium naphthalenide is a preferred method due to its high efficiency under milder, low-temperature conditions.[1] Using other reagents, such as Grignard reagents, is not recommended as it can lead to a variety of side products, including deoxy or unsaturated sugar nucleosides.[5]
Q4: What are the key safety considerations when working with sodium naphthalenide?
A4: Sodium naphthalenide is highly reactive and air-sensitive. It is typically generated in situ from sodium metal and naphthalene in a dry, deoxygenated solvent like THF. The reagent must be handled under an inert atmosphere (e.g., Argon). Reactions are run at low temperatures (e.g., -60 °C to -78 °C) to control reactivity.[1] The quenching step should also be performed carefully.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of the tosyl protecting group from adenosine using the sodium naphthalenide method.
Q: My deprotection reaction is incomplete, and I still see starting material by TLC. What should I do?
A: An incomplete reaction is often due to an insufficient amount of the reducing agent.
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Visual Endpoint: The sodium naphthalenide solution has a characteristic dark green color. During the reaction, add the reagent dropwise to your substrate solution at low temperature. The reaction is typically complete when the green color persists for several minutes, indicating that all the substrate has reacted and a slight excess of the reagent is present.[1]
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Reagent Quality: Ensure your sodium naphthalenide stock solution is fresh and has been stored properly at low temperatures under an inert atmosphere to maintain its reactivity.[1]
-
Order of Addition: Adding the sodium naphthalenide solution to the tosylated adenosine substrate (rather than the reverse) has been reported to enhance the efficiency of the O-detosylation.[1]
Q: My reaction yielded an unexpected side product. What could be the cause?
A: The formation of side products can depend on other functional groups present in your molecule.
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Other Protecting Groups: If your molecule contains other protecting groups, they may also be susceptible to cleavage. For example, N-benzoyl groups on adenosine have been observed to be partially removed during sodium naphthalenide deprotection.[1] It is crucial to assess the compatibility of all protecting groups with the strong reductive conditions.
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Base Moiety Reactivity: While the method works smoothly for adenosine, other nucleosides can be problematic. For instance, uridine derivatives have been reported to form byproducts that are difficult to separate from the desired product.[1]
Q: The yield of my deprotected adenosine is lower than expected. What are the potential reasons?
A: Low yields can result from several factors, from the reaction itself to the workup procedure.
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Incomplete Reaction: As noted above, ensure the reaction goes to completion by adding enough reducing agent.
-
Workup and Purification: The workup and purification steps are critical for isolating the final product. Adenosine is highly polar, and care must be taken during extraction and chromatography. Using ion-exchange chromatography (e.g., Dowex) followed by elution with a methanol/water mixture has been shown to be effective for purification.[1]
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Degradation: Although the reaction is typically fast (around 5 minutes), prolonged reaction times or allowing the mixture to warm up before quenching could potentially lead to degradation.
Quantitative Data Summary
The efficiency of the sodium naphthalenide method for O-detosylation of various adenosine derivatives is summarized below.
| Starting Material | Product | Yield (%) | Reference |
| 2',3'-O-Isopropylidene-5'-O-tosyladenosine | 2',3'-O-Isopropylideneadenosine | 90% | [1] |
| 2'-O-Tosyladenosine | Adenosine | 82% (Method A) | [1] |
| 2',3',5'-Tri-O-tosyladenosine | Adenosine | 78% (Method B) | [1] |
Experimental Protocols
Key Experiment: Removal of O-Tosyl Group using Sodium Naphthalenide
This protocol is a general guideline based on reported procedures.[1] Modifications may be necessary depending on the specific substrate.
1. Preparation of Sodium Naphthalenide Stock Solution (~0.34 M in THF)
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Caution: Perform under a strict inert atmosphere (Argon) in a fume hood.
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To a flask containing dried, deoxygenated THF (50 mL), add sodium spheres (1.18 g, 51.3 mmol) and naphthalene (2.2 g, 17.2 mmol).
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Subject the mixture to ultrasonic irradiation for approximately 30 minutes at room temperature until a dark green solution forms.
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Store the resulting stock solution in a sealed flask under Argon at -20 °C.
2. Deprotection Reaction
-
Dissolve the tosyl-protected adenosine substrate (e.g., 0.15-0.25 mmol) in dried, deoxygenated THF (8-10 mL) in a flask under an Argon atmosphere.
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Cool the solution to -60 °C using a dry ice/acetone bath.
-
While stirring, add the pre-cooled (-10 °C) sodium naphthalenide stock solution dropwise via cannula.
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Continue the addition until the dark green color of the radical anion persists for at least 5 minutes.
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Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
3. Workup and Purification
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Allow the mixture to warm to room temperature and evaporate the volatiles under reduced pressure.
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Partition the residue between water and a non-polar organic solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) to remove naphthalene and other organic residues.
-
Concentrate the aqueous layer, which contains the polar adenosine product.
-
Apply the concentrated aqueous solution to a Dowex 1x2 (OH⁻) column.
-
Elute the product with a mixture of methanol and water (e.g., 1:1) to obtain the purified adenosine.
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Confirm the identity and purity of the product using standard analytical techniques (NMR, MS).
Visualized Workflows and Logic
Caption: Diagram 1: General Experimental Workflow for Adenosine Detosylation.
Caption: Diagram 2: Troubleshooting Logic for Detosylation Reactions.
References
deprotection of 2'-O-Tosyladenosine using sodium naphthalenide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing sodium naphthalenide for the deprotection of 2'-O-Tosyladenosine.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield of Adenosine | Degradation of Sodium Naphthalenide: The reagent is sensitive to air and moisture. | Prepare the sodium naphthalenide solution fresh before use under an inert atmosphere (e.g., Argon). Ensure all glassware is oven-dried and solvents are anhydrous and deoxygenated. The characteristic dark green color of the solution indicates its activity.[1] |
| Incomplete Reaction: Insufficient reagent or reaction time. | Add the sodium naphthalenide solution dropwise until the green color persists, indicating an excess of the reagent and complete consumption of the starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] | |
| Suboptimal Temperature: Reaction temperature is too high, leading to side reactions. | Maintain the reaction temperature at a low level, such as -60°C to -78°C, to ensure the desired reaction pathway is favored.[2] | |
| Quenching Issues: Improper quenching of the reaction can lead to product degradation. | Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl) while the reaction mixture is still cold.[2] | |
| Presence of Starting Material (Incomplete Reaction) | Insufficient Sodium Naphthalenide: The amount of reducing agent was not enough to fully deprotect the starting material. | Continue the dropwise addition of the sodium naphthalenide solution until the green color of the radical anion persists in the reaction mixture.[2] Use TLC to confirm the absence of the starting material. |
| Formation of Side Products | Presence of Other Protecting Groups: Other protecting groups on the adenosine molecule might be sensitive to the strongly reducing conditions. | Be aware that other protecting groups, such as benzoyl groups, may be partially or fully removed under these conditions.[2] If other protecting groups need to be retained, this method may not be suitable. |
| Reaction with Solvent: The solvent may not be completely inert. | Use high-purity, anhydrous, and deoxygenated tetrahydrofuran (THF) as the solvent.[1][2] | |
| Difficulty in Purification | Presence of Naphthalene: Naphthalene from the reagent can co-elute with the product. | During workup, after evaporation of the organic solvent, partitioning the residue between water and a non-polar organic solvent like dichloromethane can help in removing the majority of the naphthalene. Further purification can be achieved by column chromatography.[2] |
| Inconsistent Results | Variability in Sodium Naphthalenide Concentration: The concentration of the prepared reagent can vary. | It is recommended to titrate the prepared sodium naphthalenide solution to determine its exact concentration before use for better reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of deprotection of this compound with sodium naphthalenide?
A1: The deprotection mechanism is believed to involve a single electron transfer (SET) from the sodium naphthalenide to the tosyl group of the this compound. This is followed by the fragmentation of the molecule into a radical and an anionic species. A second SET to the radical species and subsequent protonolysis during the workup step yields the final deprotected adenosine product.[2]
Q2: How do I know if my sodium naphthalenide solution is active?
A2: An active sodium naphthalenide solution has a characteristic deep green color.[1] This color is due to the naphthalene radical anion. If the solution is colorless or has a different color, it has likely decomposed due to exposure to air or moisture and should be discarded.
Q3: Can I use a different solvent instead of THF?
A3: Tetrahydrofuran (THF) is the most commonly used and recommended solvent for this reaction.[1][2] Other ethereal solvents like dimethoxyethane (DME) can also be used for the preparation of sodium naphthalenide.[1] However, it is crucial to ensure the solvent is anhydrous and deoxygenated to prevent the degradation of the reagent.
Q4: What are the safety precautions for working with sodium naphthalenide?
A4: Sodium naphthalenide is a potent reducing agent and is highly reactive with water and air. It should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). It is also corrosive and can cause burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. The reaction should be quenched carefully with a proton source like saturated ammonium chloride.
Q5: Can this method be used for the deprotection of other tosylated nucleosides?
A5: Yes, this method has been shown to be effective for the removal of 2'-, 3'-, and 5'-O-tosyl groups from adenosine derivatives.[2] However, the efficiency and potential for side reactions may vary depending on the specific nucleoside and the presence of other functional groups. For instance, treatment of uridine derivatives with sodium naphthalenide has been reported to produce byproducts that are not easily separable.[2]
Quantitative Data Summary
| Substrate | Product | Yield | Temperature | Solvent | Reference |
| This compound | Adenosine | Not explicitly stated, but described as smooth removal | -78°C | DMF/THF (1:2) | [2] |
| 2',3'-O-Isopropylidene-5'-O-tosyladenosine | 2',3'-O-Isopropylideneadenosine | 90% | -60°C | THF | [2] |
| 2',3',5'-Tri-O-tosyladenosine | Adenosine | 78% | -78°C | DMF/THF (1:2) | [2] |
Experimental Protocols
Preparation of Sodium Naphthalenide Solution (~0.34 M in THF)
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Under an inert atmosphere (Argon), add freshly cut sodium metal and naphthalene to anhydrous, deoxygenated tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer.
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Stir the mixture at room temperature. The solution will gradually turn deep green as the sodium reacts with naphthalene. Ultrasound irradiation can be used to facilitate the generation of the reagent.[2]
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The solution is ready for use when all the sodium has dissolved and a persistent deep green color is observed.
Deprotection of this compound
-
Dissolve this compound in anhydrous, deoxygenated THF in a flask under an inert atmosphere.
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Cool the solution to -78°C using a dry ice/acetone bath.
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Slowly add the prepared sodium naphthalenide solution dropwise to the stirred solution of this compound.
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Continue the addition until the deep green color of the sodium naphthalenide persists, indicating the complete consumption of the starting material.
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Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
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Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
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Allow the mixture to warm to room temperature.
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Evaporate the THF under reduced pressure.
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Partition the residue between water and dichloromethane (CH2Cl2).
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Separate the aqueous layer and extract it multiple times with CH2Cl2.
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Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent.
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Purify the crude product by column chromatography on silica gel to obtain pure adenosine.[2]
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: Deprotection of this compound to Adenosine.
References
Technical Support Center: 2'-O-Tosyladenosine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-O-tosyladenosine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guides
Issue 1: Low Yield of the Desired SN2 Product
Question: I am performing a nucleophilic substitution (SN2) reaction on this compound, but I am getting a low yield of my desired product. What are the possible causes and solutions?
Answer:
Low yields in SN2 reactions with this compound can stem from several factors, primarily competing side reactions and suboptimal reaction conditions. Here's a breakdown of potential causes and troubleshooting steps:
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Competing Elimination (E2) Reaction: The tosylate is an excellent leaving group, making the proton at the 3' position susceptible to abstraction by a basic nucleophile, leading to an undesired 2',3'-unsaturated adenosine byproduct.
-
Solution:
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Choice of Nucleophile/Base: If your nucleophile is also a strong base, consider using a less basic alternative if possible. For example, when introducing an azide group, sodium azide is a good nucleophile and a relatively weak base. If using a stronger base is unavoidable, consider using a less sterically hindered one to favor substitution over elimination.
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Temperature: Higher temperatures tend to favor elimination over substitution.[1][2] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
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Solvent: Polar aprotic solvents like DMF or DMSO generally favor SN2 reactions.
-
-
-
Intramolecular Cyclization: The adenine base can act as an internal nucleophile, leading to the formation of cycloadenosine derivatives. A notable example is the formation of N3,2'-cycloadenosine, especially under basic conditions.
-
Solution:
-
pH Control: Maintain a neutral or slightly acidic pH if your nucleophile and product are stable under these conditions. For instance, the cyclization of 8-carboxamido-2'-O-tosyladenosine is prominent in alkaline solutions, while at neutral or weakly basic pH, the desired substitution product is favored.[3]
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Protecting Groups: If cyclization is a persistent issue, consider protecting the N1 or N6 positions of the adenine ring, though this adds extra steps to your synthesis.
-
-
-
Steric Hindrance: The secondary nature of the 2'-position can make it sterically hindered for bulky nucleophiles.
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Solution: If possible, use a smaller nucleophile. If the nucleophile's structure is fixed, you may need to optimize reaction time and temperature to maximize the yield.
-
-
Degradation of Starting Material or Product: Adenosine derivatives can be sensitive to harsh reaction conditions, such as strong acids or bases, leading to degradation. For example, acidic conditions can lead to hydrolysis of the glycosidic bond.[4]
-
Solution: Ensure your reaction and work-up conditions are as mild as possible. Use a buffered system if pH control is critical.
-
Summary of Troubleshooting Strategies for Low SN2 Yield:
| Parameter | Recommendation to Favor SN2 | Rationale |
| Nucleophile | Use a good nucleophile that is a weak base (e.g., N3-, CN-). | Minimizes the competing E2 elimination reaction. |
| Temperature | Lower the reaction temperature. | Elimination reactions have a higher activation energy and are more favored at higher temperatures.[1][2] |
| Solvent | Use a polar aprotic solvent (e.g., DMF, DMSO). | These solvents solvate the cation, leaving a more "naked" and reactive nucleophile for the SN2 attack. |
| pH | Maintain neutral or slightly acidic conditions if possible. | Prevents base-catalyzed intramolecular cyclization and degradation.[3] |
Issue 2: Presence of Multiple Byproducts in the Reaction Mixture
Question: My reaction with this compound results in a complex mixture of products that is difficult to purify. What are the likely byproducts and how can I minimize them?
Answer:
The presence of multiple byproducts is a common challenge. The main culprits are the competing elimination and intramolecular cyclization reactions, as well as potential reactions involving the tosyl group itself.
Common Byproducts and Their Formation:
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2',3'-Unsaturated Adenosine (Elimination Product): This arises from an E2 reaction, where a base removes the proton at the 3'-position.
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How to Minimize: Use a non-basic nucleophile, lower the reaction temperature, and avoid strong, bulky bases.
-
-
N3,2'-Cycloadenosine (Intramolecular Cyclization Product): The N3 position of the adenine ring can attack the 2'-position, displacing the tosylate. This is more likely under basic conditions.
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How to Minimize: Control the pH to be neutral or slightly acidic.
-
-
2'-Chloro-2'-deoxyadenosine (Chloride Substitution): If your reaction is performed in the presence of a chloride source (e.g., from tosyl chloride synthesis or as a salt), the tosyl group can be displaced by chloride. The conversion of tosylates to chlorides can occur spontaneously in the presence of pyridine and excess tosyl chloride.[5]
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How to Minimize: Ensure your this compound is pure and free of residual reagents from its synthesis. Avoid unnecessary chloride sources in your reaction mixture.
-
-
Adenosine (Detosylation Product): In some cases, especially during workup or with certain reagents, the tosyl group can be cleaved, regenerating adenosine. For example, reductive cleavage can occur with reagents like sodium naphthalenide.[6]
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How to Minimize: Use mild workup conditions. If a byproduct is formed via reduction, ensure your reagents are free from reducing contaminants.
-
Logical Flow for Identifying and Minimizing Byproducts:
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The cyclization of 8-carboxamido-2′-O-tosyladenosine. A new preparation of 9-β-D-arabinofuranosyladenine (ara-A) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 6. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Purification of 2'-O-Tosyladenosine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2'-O-Tosyladenosine derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
Problem 1: Low or No Recovery of the Product from Silica Gel Column Chromatography
| Possible Cause | Suggested Solution |
| Product is highly polar and strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent. A common solvent system is a gradient of methanol in dichloromethane or ethyl acetate in hexane.[1] - For amine-containing derivatives, consider adding a small amount of a basic modifier like triethylamine or pyridine (~0.1-1%) to the mobile phase to reduce tailing and improve elution. - If the product is still not eluting, a "methanol purge" of the column can be attempted to recover highly polar compounds. |
| Product degradation on the acidic silica gel. | - The tosyl group can be sensitive to the acidic nature of silica gel.[2] Consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like neutral alumina. - Perform a quick stability test by spotting the crude product on a TLC plate, letting it sit for an hour, and then developing it to see if degradation occurs. |
| Inappropriate solvent system for elution. | - Develop a suitable solvent system using Thin Layer Chromatography (TLC) beforehand. The ideal Rf value for the target compound is typically between 0.2 and 0.4 for good separation.[3] |
Problem 2: Co-elution of the Product with Impurities
| Possible Cause | Suggested Solution |
| Poor separation resolution. | - Optimize the solvent system for column chromatography. A less polar solvent system will generally provide better separation for compounds that are close in polarity. - Consider using a finer mesh silica gel (e.g., 230-400 mesh) for higher resolution. - If impurities are significantly different in polarity, a step-gradient elution might be effective. |
| Presence of structurally similar impurities. | - If the impurities are diastereomers or regioisomers, a high-performance flash chromatography system or preparative HPLC might be necessary. - Recrystallization can be a powerful technique to purify the product from closely related impurities if a suitable solvent system can be found. |
Problem 3: Product Degradation During Purification
| Possible Cause | Suggested Solution |
| Instability of the tosyl group. | - The 2'-O-tosyl group can be labile, especially under acidic or basic conditions. Avoid prolonged exposure to silica gel.[2] - If using a basic modifier in the solvent system, use the minimum effective concentration. - Work at lower temperatures if possible, for example, by running the column in a cold room. |
| Formation of byproducts during workup or purification. | - During the synthesis of tosylates, the use of pyridine and tosyl chloride can sometimes lead to the formation of chlorinated byproducts if pyridinium chloride is present.[2] These may co-elute with the desired product. Careful analysis of fractions is necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound derivatives?
A1: Silica gel column chromatography is the most common and versatile method for the purification of this compound derivatives.[1] However, the success of this technique is highly dependent on the choice of the stationary phase and the eluting solvent system. For crystalline solids, recrystallization can be an excellent and scalable alternative or a final purification step.
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system should be determined by Thin Layer Chromatography (TLC). A good starting point for moderately polar compounds like adenosine derivatives is a mixture of ethyl acetate and hexane or dichloromethane and methanol.[1] The polarity should be adjusted so that the desired product has an Rf value of approximately 0.2-0.4 to ensure good separation from impurities.[3]
Q3: My this compound derivative is streaking on the TLC plate. What can I do?
A3: Streaking on TLC plates, especially for nitrogen-containing compounds like adenosine derivatives, is often due to interactions with the acidic silica gel. Adding a small amount of a base, such as triethylamine or ammonium hydroxide, to the developing solvent can often resolve this issue by neutralizing the acidic sites on the silica.[4]
Q4: Can I use recrystallization to purify my this compound derivative?
A4: Yes, if your derivative is a solid, recrystallization can be a very effective purification method. The key is to find a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents to test include alcohols (methanol, ethanol), esters (ethyl acetate), and chlorinated solvents (dichloromethane), often in combination with a non-polar solvent like hexane or heptane to induce crystallization.[5]
Q5: How can I confirm the purity of my final product?
A5: The purity of the final this compound derivative should be assessed by multiple analytical techniques. These include:
-
Thin Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.
-
High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Column Chromatography
This is a general protocol that should be optimized for each specific this compound derivative based on TLC analysis.
1. Preparation of the Column:
- Select a glass column of an appropriate size.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand.
- Dry-pack the column with silica gel (60-120 or 230-400 mesh, depending on the required resolution).
- Add another layer of sand on top of the silica gel.
- Pre-elute the column with the chosen non-polar solvent or the initial solvent mixture to ensure even packing.
2. Sample Loading:
- Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent).
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution:
- Begin elution with the determined solvent system.
- If a gradient elution is necessary, gradually increase the polarity of the mobile phase. A typical gradient could be from 100% hexane to a mixture of ethyl acetate and hexane, or from 100% dichloromethane to a mixture of methanol and dichloromethane.
- Collect fractions and monitor the elution of the product by TLC.
4. Product Recovery:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for recrystallizing a solid this compound derivative.
1. Solvent Selection:
- In a small test tube, add a small amount of the crude product.
- Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
- Heat the mixture gently. A good recrystallization solvent will dissolve the compound when hot.
- Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
- Test various solvents and solvent pairs (e.g., methanol/water, ethyl acetate/hexane).[6]
2. Recrystallization Procedure:
- Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
- If the solution is colored due to impurities, you can add a small amount of activated charcoal and hot filter the solution.
- Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
- Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under vacuum.
Data Presentation
Table 1: Typical Solvent Systems for Chromatography of Adenosine Derivatives
| Chromatography Type | Stationary Phase | Mobile Phase (starting point for optimization) | Reference |
| TLC | Silica Gel | Chloroform-Methanol (90:10) | [4] |
| TLC | Silica Gel | Chloroform-Propanol (90:30) | [4] |
| Column Chromatography | Silica Gel | Ethyl Acetate in Hexane (gradient) | [1] |
| Column Chromatography | Silica Gel | Methanol in Dichloromethane (gradient) |
Visualizations
Caption: Workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for low product recovery in column chromatography.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. silicycle.com [silicycle.com]
- 4. Separation of alkylated guanines, adenines, uracils and cytosines by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
preventing unwanted side reactions with 2'-O-Tosyladenosine
Welcome to the technical support center for 2'-O-Tosyladenosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted side reactions during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered when working with this compound, providing explanations and actionable solutions.
Q1: My reaction is producing a significant amount of a chlorinated byproduct instead of this compound. What is happening and how can I prevent it?
A1: The formation of a 2'-chloro-2'-deoxyadenosine derivative is a common side reaction when using tosyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[1][2][3][4][5] The base, in reacting with TsCl, can generate a chloride ion which then acts as a nucleophile, displacing the newly formed tosylate group.
Troubleshooting and Prevention:
-
Choice of Base: Avoid using amine hydrochlorides or bases that can act as a chloride source. Consider using a non-nucleophilic base.
-
Solvent Selection: Polar aprotic solvents like DMF can accelerate this nucleophilic substitution.[1] Consider using a less polar solvent if compatible with your reaction.
-
Temperature Control: Lowering the reaction temperature can help to minimize this side reaction.
-
Immediate Work-up: Promptly work up the reaction mixture after completion to minimize the contact time of the product with potential nucleophiles.
Q2: I am getting a mixture of 2'-O- and 3'-O-Tosyladenosine. How can I improve the regioselectivity for the 2'-position?
A2: Achieving high regioselectivity for the 2'-hydroxyl group over the 3'- and 5'-hydroxyls is a common challenge. The selectivity is influenced by the relative acidity and steric accessibility of the hydroxyl groups, as well as the reaction conditions. The 2'-OH is generally more acidic due to the inductive effect of the adenine base, making it more reactive towards tosylation under specific conditions.
Troubleshooting and Prevention:
-
Use of Protecting Groups: The most effective way to ensure regioselectivity is to protect the 3'- and 5'-hydroxyl groups prior to tosylation. A common strategy involves the use of a bulky protecting group that selectively reacts with the primary 5'-hydroxyl, followed by protection of the 3'-hydroxyl.
-
Catalytic Approaches: The use of dibutyltin oxide as a catalyst in solvent-free conditions has been shown to favor the tosylation of equatorial hydroxyl groups, which can be exploited to enhance regioselectivity in carbohydrate chemistry.[6]
-
Reaction Conditions: The choice of solvent and base can influence the ratio of 2'- to 3'-O-tosylation. Experimenting with different non-nucleophilic bases and solvent systems may improve selectivity.
Q3: My this compound appears to be degrading during work-up or storage. What are the stability considerations?
A3: this compound can be susceptible to hydrolysis, especially under acidic or strongly basic conditions. The stability of related nucleoside compounds has been shown to be pH and temperature-dependent.[7][8][9]
Troubleshooting and Prevention:
-
pH Control: During aqueous work-up, maintain a neutral to slightly basic pH to minimize hydrolysis of the tosyl group. Acidic conditions can lead to cleavage of the glycosidic bond.[7][8]
-
Temperature: Store purified this compound at low temperatures (e.g., -20°C) to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Anhydrous Conditions: Store the compound under anhydrous conditions, as moisture can contribute to hydrolysis over time.
Q4: I am observing multiple spots on my TLC, indicating several byproducts. What are other potential side reactions?
A4: Besides the formation of the 3'-isomer and the chloro-derivative, other side reactions can occur:
-
Over-tosylation: Reaction at the 5'- and 3'-hydroxyl groups can lead to di- and tri-tosylated products.
-
N-Tosylation: The exocyclic amino group (N6) of the adenine base can also be tosylated, although this is generally less favorable than O-tosylation under standard conditions.
-
Elimination Reactions: If subsequent reactions are performed with strong, non-nucleophilic bases, elimination to form an unsaturated sugar ring is possible.
-
Reaction with Nucleophiles: The tosyl group is an excellent leaving group, and the product is susceptible to reaction with various nucleophiles. For instance, reactions with Grignard reagents can lead to deoxygenation or the formation of branched-chain deoxy sugar nucleosides.[10]
Troubleshooting and Prevention:
-
Stoichiometry: Carefully control the stoichiometry of tosyl chloride to favor mono-tosylation.
-
Protecting Groups: Protecting the N6-amino group of adenosine can prevent N-tosylation.
-
Careful Selection of Reagents: Be mindful of the reagents used in subsequent steps to avoid unintended reactions with the tosyl group.
Quantitative Data Summary
The following table summarizes the impact of reaction conditions on the outcome of tosylation reactions, based on findings in related systems. Note that specific yields for this compound require empirical optimization.
| Parameter | Condition | Expected Outcome on Selectivity/Yield | Potential Side Reactions to Monitor |
| Base | Pyridine, Triethylamine | Can facilitate the reaction but may lead to the formation of chloride ions. | Formation of 2'-chloro-2'-deoxyadenosine.[1][2][3][4][5] |
| Non-nucleophilic bases (e.g., hindered amines) | May reduce the formation of chlorinated byproducts. | Slower reaction rates may be observed. | |
| Solvent | Dichloromethane (DCM) | A common solvent for tosylation. | - |
| Pyridine (as solvent) | Can act as both base and solvent, but increases the risk of chloride formation. | Significant formation of chlorinated byproduct. | |
| Acetonitrile (MeCN) | A polar aprotic solvent that can be used. | May influence regioselectivity. | |
| Temperature | 0°C to Room Temperature | Generally recommended to balance reaction rate and minimize side reactions. | - |
| Elevated Temperatures | May increase reaction rate but can also promote side reactions and degradation. | Increased byproduct formation and potential for elimination reactions. | |
| Protecting Groups | 5'-O-DMT, 3'-O-TBDMS | High regioselectivity for 2'-O-tosylation. | Additional protection and deprotection steps are required. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective 2'-O-Tosylation of Adenosine with 3' and 5' Protection
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
-
5'-O-Protection: Selectively protect the 5'-hydroxyl group of adenosine with a bulky protecting group such as dimethoxytrityl (DMT) chloride in pyridine.
-
3'-O-Protection: Protect the 3'-hydroxyl group, for example, with a silyl protecting group like tert-butyldimethylsilyl (TBDMS) chloride.
-
2'-O-Tosylation:
-
Dissolve the 3',5'-O-protected adenosine in anhydrous pyridine or a mixture of anhydrous DCM and a non-nucleophilic base.
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) portion-wise with stirring.
-
Allow the reaction to proceed at 0°C to room temperature, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with cold water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Deprotection: Remove the 3'- and 5'-O-protecting groups under appropriate conditions (e.g., acid for DMT, fluoride source for TBDMS) to yield this compound.
Protocol 2: Purification of this compound
-
Column Chromatography:
-
Prepare a silica gel column with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).
-
Dissolve the crude reaction mixture in a minimal amount of the eluent and load it onto the column.
-
Elute the column, collecting fractions and monitoring by TLC to separate the desired product from starting material and byproducts.
-
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the product by NMR and mass spectrometry to confirm its identity and purity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways for the synthesis of this compound and common side reactions.
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
- 1. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates | Semantic Scholar [semanticscholar.org]
- 5. doaj.org [doaj.org]
- 6. mdpi.com [mdpi.com]
- 7. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concerning the hydrolytic stability of 8-aryl-2'-deoxyguanosine nucleoside adducts: implications for abasic site formation at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability and degradation kinetics of etoposide-loaded parenteral lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The deoxygenations of tosylated adenosine derivatives with Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2'-O-Tosyladenosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2'-O-Tosyladenosine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the synthesis of this compound?
A1: The primary challenge is achieving regioselectivity for the 2'-hydroxyl group over the 3'- and 5'-hydroxyl groups of the adenosine ribose moiety. Direct tosylation often leads to a mixture of tosylated isomers (2'-O-, 3'-O-, 5'-O-Tosyladenosine) and di- or tri-tosylated byproducts, complicating purification and reducing the yield of the desired product.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can result from several factors:
-
Lack of Regioselectivity: Competing tosylation at the 3'- and 5'-positions is a major cause of low yields of the specific 2'-O-isomer.
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time can significantly impact the reaction's efficiency and selectivity.
-
Moisture in the Reaction: Tosyl chloride is sensitive to moisture, which can lead to its decomposition and reduce the amount available for the reaction.
-
Inefficient Purification: The desired product can be lost during purification if the method is not optimized to separate it from starting material and other tosylated byproducts.
Q3: What are the common byproducts in this synthesis, and how can I minimize them?
A3: Common byproducts include:
-
3'-O-Tosyladenosine and 5'-O-Tosyladenosine: These are isomers formed due to the non-selective reaction of tosyl chloride with the other hydroxyl groups. To minimize these, a protecting group strategy or a regioselective approach using a stannylene intermediate is recommended.
-
Di- and Tri-tosylated Adenosine: These form when more than one hydroxyl group reacts. Using a stoichiometric amount of tosyl chloride can help reduce their formation.
-
N6-Benzoyladenosine (if using N6-benzoyl protected adenosine): Incomplete deprotection will leave this starting material in your final product. Ensure deprotection conditions are adequate.
Q4: How can I improve the regioselectivity of the 2'-O-tosylation?
A4: A common and effective method is to use a stannylene acetal intermediate.[1] This is achieved by reacting adenosine with a diorganotin oxide, such as dibutyltin oxide, to form a cyclic 2',3'-O-stannylene derivative.[1] This intermediate then preferentially reacts with tosyl chloride at the 2'-position.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive tosyl chloride (due to moisture).Insufficient reaction time or temperature.Ineffective base. | Use freshly opened or properly stored tosyl chloride.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).Increase reaction time and/or temperature according to protocol guidelines.Consider using a stronger, non-nucleophilic base if applicable. |
| Mixture of Isomers (2'-, 3'-, and 5'-O-tosyl) | Direct tosylation without a regioselective strategy. | Employ a regioselective method, such as the formation of a 2',3'-O-stannylene intermediate prior to tosylation.[1]Protect the 5'-hydroxyl group with a suitable protecting group (e.g., TBDMS) before tosylation. |
| Presence of Di- and/or Tri-tosylated Byproducts | Excess tosyl chloride used. | Carefully control the stoichiometry of tosyl chloride to be equimolar or slightly in excess of the adenosine derivative. |
| Difficult Purification | Similar polarities of the desired product and byproducts. | Utilize column chromatography with a shallow gradient of the more polar solvent to improve separation.Consider recrystallization from a suitable solvent system, such as ethanol, which can be effective for isolating the desired crystalline product.[1] |
| Product Decomposes During Workup | Unstable product under the workup conditions. | Use a mild workup procedure. Avoid strong acids or bases if the product is sensitive to them. |
Quantitative Data on Reaction Conditions
The following table summarizes the impact of different reaction conditions on the yield of this compound, based on a two-step synthesis involving a stannylene intermediate.
| Parameter | Condition A | Condition B | Yield of this compound | Reference |
| Solvent for Stannylene Formation | Methanol | - | 81.2% | [1] |
| Solvent for Tosylation | Dichloromethane | - | 89.2% | [1] |
| Base | Triethylamine | - | 81.2% - 89.2% | [1] |
| Reaction Time (Tosylation) | 3-5 hours | 5-7 hours | 81.2% | [1] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of this compound via a Stannylene Intermediate
This protocol is adapted from a patented procedure and involves two main steps.[1]
Step 1: Synthesis of 2',3'-O-Dibutylstannylene Adenosine (Intermediate II)
-
To a 100 ml round-bottom flask, add adenosine (1.34 g), di-n-butyltin oxide (1.37 g), and methanol (35 ml).
-
Heat the mixture to reflux for 2 hours. The resulting mixture containing the 2',3'-O-dibutylstannylene adenosine is used directly in the next step.
Step 2: Synthesis of 2'-O-p-Toluenesulfonyl Adenosine (III)
-
To the reaction mixture from Step 1, add p-toluenesulfonyl chloride (3.10 g) and triethylamine (2 ml).
-
Stir the reaction mixture at room temperature for 3-5 hours.
-
Allow the mixture to stand at room temperature for 1 hour.
-
Collect the precipitate by suction filtration.
-
Wash the filter cake with methanol.
-
Dry the resulting white powdery solid in a vacuum drying oven to yield 2'-O-p-toluenesulfonyl adenosine (yield: 1.71 g, 81.2%).
Purification:
-
The product can be further purified by recrystallization from ethanol.[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
Technical Support Center: Troubleshooting Failed Tosylation of Ribonucleosides
Welcome to the technical support center for ribonucleoside chemistry. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the tosylation of ribonucleosides.
Frequently Asked Questions (FAQs)
Q1: My tosylation reaction failed completely, or the yield is very low. What are the most common causes?
A1: A failed tosylation reaction on a ribonucleoside can typically be attributed to one or more of the following factors:
-
Reagent Quality: The purity of your reagents is paramount.
-
Tosyl Chloride (TsCl): Old or improperly stored TsCl can hydrolyze to p-toluenesulfonic acid, rendering it unreactive.
-
Base/Solvent: The base (e.g., pyridine, triethylamine) and solvent must be anhydrous. The presence of water will preferentially hydrolyze TsCl and can also lead to side reactions.[1] Both triethylamine and N-methylimidazole are known to be hygroscopic.[1]
-
-
Inadequate Protecting Group Strategy: Ribonucleosides have multiple hydroxyl groups (2', 3', 5') and a reactive nucleobase. Without proper protection, TsCl will react non-selectively, leading to a complex mixture of products and a low yield of the desired compound.[2][3] The 2'-hydroxyl is particularly reactive and often requires a specific protecting group.
-
Reaction Conditions: Temperature and reaction time are critical. Many tosylations are performed at low temperatures (e.g., 0°C to 5°C) to prevent side reactions.[4] Allowing the reaction to warm prematurely or run for too long can lead to the formation of undesired byproducts, including chlorinated species.[4]
-
Steric Hindrance: The target hydroxyl group may be sterically hindered, preventing the bulky tosyl group from approaching. This is a common issue for the 2'- and 3'-hydroxyls.
Q2: My reaction mixture turned cloudy white or changed color unexpectedly. What does this signify?
A2: An unexpected color change or the formation of a precipitate often provides clues about the reaction's progress.
-
Cloudy White Precipitate: This is frequently the hydrochloride salt of the amine base used (e.g., pyridinium hydrochloride or triethylammonium hydrochloride), which is a normal byproduct of the reaction. However, if it appears immediately upon adding TsCl, it could indicate excessive water in the system, causing rapid hydrolysis of TsCl and formation of p-toluenesulfonic acid, which then forms a salt with the base. A cloudy appearance can suggest a precipitate is forming.[1]
-
Orange/Brown Color: The development of a dark color, especially when using pyridine, can indicate side reactions or degradation of the starting material or products, particularly if the reaction is heated or run for an extended period.
Q3: My TLC analysis shows multiple spots, and I can't identify my product. How do I interpret this?
A3: A complex TLC profile is a common issue in nucleoside chemistry. Here’s how to approach it:
-
Multiple Tosylations: If your protecting group strategy was insufficient, you have likely formed a mixture of mono-, di-, and possibly tri-tosylated products.
-
Side Products: Unstable tosylates can undergo further reactions. A common side reaction is the displacement of the newly formed tosylate group by the chloride ion (from TsCl) to form a chlorinated nucleoside.[5]
-
Starting Material: A significant amount of unreacted starting material indicates an inefficient reaction.
-
Baseline/Streaking: This can suggest the presence of salts (e.g., pyridinium hydrochloride) or highly polar, insoluble byproducts.
To troubleshoot, run co-spot TLCs with your starting material. If possible, use a reference standard for the expected product. Two-dimensional thin-layer chromatography can also be a powerful tool for separating complex mixtures of modified nucleotides.[6]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed ribonucleoside tosylation experiment.
Caption: A step-by-step guide to diagnosing failed tosylation reactions.
Data Presentation: Reaction Conditions
Optimizing reaction conditions is crucial for successful tosylation. The choice of base, solvent, and temperature can significantly impact yield and purity.
| Parameter | Condition 1: Standard (Pyridine) | Condition 2: Catalytic (DMAP) | Condition 3: Non-Nucleophilic |
| Ribonucleoside | 2',3'-O-Isopropylideneuridine | 2',3'-O-Isopropylideneadenosine | Protected Guanosine Derivative |
| Target OH | 5'-OH | 5'-OH | 5'-OH |
| TsCl (equivalents) | 1.2 - 1.5 | 1.1 - 1.3 | 1.5 - 2.0 |
| Base | Pyridine | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) |
| Base (equivalents) | Solvent | 2.0 - 3.0 | 3.0 - 4.0 |
| Catalyst | None | 4-DMAP (0.1 equiv.) | None |
| Solvent | Pyridine | Dichloromethane (DCM) | Acetonitrile (MeCN) |
| Temperature | 0°C to RT | 0°C | 0°C to RT |
| Typical Time | 4 - 12 hours | 2 - 6 hours | 12 - 24 hours |
| Typical Yield | 60 - 85% | 70 - 95% | 50 - 70% |
| Potential Issues | Slow reaction, potential for side reactions if heated. | DMAP can be difficult to remove. | Slower reaction, requires careful monitoring. |
Note: Data compiled from typical laboratory procedures. Actual results may vary based on the specific ribonucleoside and scale.
Experimental Protocols
Protocol 1: General Procedure for 5'-O-Tosylation of a Protected Ribonucleoside
This protocol describes a common method for the selective tosylation of the 5'-hydroxyl group using a 2',3'-acetonide protected ribonucleoside as the starting material.
Caption: Workflow for a standard 5'-O-tosylation experiment.
Methodology:
-
Preparation: A solution of the 2',3'-O-protected ribonucleoside (1.0 equivalent) in anhydrous pyridine is prepared under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: The solution is cooled to 0°C using an ice-water bath.
-
Reagent Addition: p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents) is added slowly in portions, ensuring the temperature does not rise significantly.
-
Reaction: The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature. The reaction is stirred for 4-12 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), typically using a mobile phase of ethyl acetate/hexane or dichloromethane/methanol.[7]
-
Workup: Once the starting material is consumed, the reaction is quenched by the slow addition of ice-cold water. The aqueous mixture is then extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed successively with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Chromatography: The crude product is purified by silica gel column chromatography to yield the pure 5'-O-tosyl ribonucleoside.
Protocol 2: Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the tosylated product.[8]
-
¹H NMR: Successful tosylation is confirmed by the appearance of two doublets in the aromatic region (typically ~7.4-7.8 ppm) corresponding to the tosyl group protons and a singlet around 2.4 ppm for the tosyl methyl group.[9] A downfield shift of the protons on the carbon bearing the tosylate group (e.g., the H5' and H5'' protons) is also expected.
-
¹³C NMR: The carbon attached to the tosylate group will show a significant downfield shift. New signals corresponding to the aromatic carbons and the methyl carbon of the tosyl group will also appear.
Expected ¹H NMR Shifts for a 5'-O-Tosyl Group:
| Protons | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to SO₂) | 7.75 - 7.85 | Doublet |
| Aromatic (meta to SO₂) | 7.30 - 7.40 | Doublet |
| Methyl (CH₃) | 2.40 - 2.50 | Singlet |
| H5' / H5'' | ~4.2 - 4.5 | Multiplet (shifted downfield) |
References
- 1. reddit.com [reddit.com]
- 2. Nucleobase protection of deoxyribo- and ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 4. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and quantification of modified nucleotides in RNA using thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Characterizing 2'-O-Tosyladenosine: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2'-O-Tosyladenosine, a crucial intermediate in nucleoside chemistry and drug development. Understanding the structural integrity and purity of this compound is paramount for its successful application. This document outlines the principles, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography, offering a comparative framework for researchers.
At a Glance: Comparative Overview of Analytical Techniques
The choice of analytical technique for characterizing this compound depends on the specific information required, from confirming the molecular structure to assessing purity and determining the three-dimensional arrangement of atoms.
| Technique | Information Obtained | Sample Requirements | Throughput | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, including connectivity and stereochemistry. | Milligram quantities, soluble sample | Low to Medium | Provides unambiguous structural elucidation. | Relatively low sensitivity, complex spectra for impure samples. |
| Mass Spectrometry | Molecular weight, elemental composition, and structural information through fragmentation. | Microgram to nanogram quantities | High | High sensitivity and specificity, suitable for complex mixtures. | Isomers may not be distinguishable without fragmentation analysis. |
| HPLC | Purity assessment, quantification, and separation of isomers. | Microgram quantities, soluble sample | High | High resolution for separating closely related compounds, quantitative. | Does not provide direct structural information. |
| X-ray Crystallography | Precise three-dimensional atomic arrangement in a single crystal. | High-quality single crystal | Low | Provides the absolute molecular structure. | Crystal growth can be a significant bottleneck. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of this compound in solution. Both ¹H and ¹³C NMR are essential for a complete characterization.
Expected ¹H NMR Chemical Shifts (DMSO-d₆):
Data for the constitutional isomer, 5'-O-Tosyladenosine, is provided for comparison. Shifts for this compound are expected to differ, particularly for the ribose protons.
| Proton | 5'-O-Tosyladenosine (ppm) [1] | Expected Range for this compound (ppm) |
| H-8 (Adenine) | 8.25 | 8.0 - 8.5 |
| H-2 (Adenine) | 8.11 | 8.0 - 8.5 |
| NH₂ (Adenine) | 7.35 | 7.2 - 7.6 |
| H-1' (Ribose) | 5.90 | 5.8 - 6.2 |
| H-2' (Ribose) | ~4.65 | ~4.8 - 5.2 (deshielded by tosyl group) |
| H-3' (Ribose) | ~4.24 | ~4.2 - 4.6 |
| H-4' (Ribose) | ~4.09 | ~4.0 - 4.4 |
| H-5'a, 5'b (Ribose) | 4.30 - 4.35 | 3.6 - 4.0 |
| CH₃ (Tosyl) | 2.37 | 2.3 - 2.5 |
| Aromatic (Tosyl) | 7.73 (d), 7.36 (d) | 7.4 - 7.9 |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the spectrum using appropriate software. Reference the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm).
-
Analysis: Integrate the signals to determine the relative number of protons. Analyze the coupling constants (J-values) to deduce the connectivity and stereochemistry of the ribose ring. Two-dimensional NMR experiments like COSY and HSQC can be used for more complex assignments.
Workflow for NMR Analysis
References
A Comparative Guide to HPLC Analysis of 2'-O-Tosyladenosine Reactions
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for monitoring the progress of chemical reactions, assessing the purity of products, and quantifying components in a mixture. In the synthesis of modified nucleosides, particularly in reactions involving the key intermediate 2'-O-Tosyladenosine, HPLC plays a critical role in ensuring reaction completion and characterizing the final products. This guide provides a comparative overview of HPLC methods for the analysis of reactions involving this compound, supported by experimental data and detailed protocols.
Introduction to this compound Reactions
This compound is a valuable intermediate in nucleoside chemistry. The tosyl group at the 2'-position of the ribose sugar is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide variety of functionalities at this position. These modifications are crucial for the development of therapeutic nucleoside analogs, including antiviral and anticancer agents.
A common reaction of this compound is the displacement of the tosyl group by a nucleophile (Nu⁻), as depicted in the signaling pathway below. This reaction can lead to the desired 2'-substituted adenosine derivative. However, side reactions, such as elimination leading to the formation of an unsaturated sugar or intramolecular cyclization, can also occur. Therefore, careful monitoring of the reaction mixture by HPLC is essential to optimize reaction conditions and isolate the desired product with high purity.
Caption: General reaction scheme for the nucleophilic substitution of this compound.
Comparative HPLC Methods for Reaction Analysis
The separation of this compound from its reaction products and other related species is typically achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The difference in polarity between the starting material, the desired product, and potential byproducts allows for their effective separation on a nonpolar stationary phase.
While specific data for this compound is not extensively published, methods for analogous tosylated nucleosides and their reaction products provide a strong basis for comparison. The following tables summarize typical HPLC conditions and expected performance.
Table 1: Comparison of RP-HPLC Methods for Analysis of Tosylated Nucleoside Reactions
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Elution Mode | 70% A / 30% B | Linear gradient from 10% to 90% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 260 nm | UV at 260 nm |
| Typical Application | Routine monitoring of a single product formation | Separation of complex mixtures with multiple byproducts |
Table 2: Expected Retention Behavior of Compounds in a Typical this compound Reaction (Gradient Elution)
| Compound | Expected Retention Time (min) | Rationale for Retention |
| Adenosine | Early eluting | Highly polar due to free hydroxyl groups. |
| 2'-Substituted Product (e.g., 2'-Azidoadenosine) | Intermediate | Polarity depends on the substituent, generally less polar than adenosine. |
| This compound (Starting Material) | Late eluting | The bulky and relatively nonpolar tosyl group significantly increases retention. |
| Tosyl byproduct | Variable | Retention will depend on the specific structure of the byproduct. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and adapting analytical methods. Below are representative protocols for sample preparation and HPLC analysis.
Sample Preparation Protocol
-
Reaction Quenching: At desired time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilution: Quench the reaction by diluting the aliquot in a known volume (e.g., 990 µL) of mobile phase A or a suitable solvent mixture (e.g., water:acetonitrile 50:50). This stops the reaction and prepares the sample for injection.
-
Filtration: If the sample contains solid particles, filter it through a 0.22 µm syringe filter to prevent clogging of the HPLC system.
-
Injection: Inject a suitable volume (e.g., 10-20 µL) of the diluted and filtered sample onto the HPLC system.
HPLC Analysis Workflow
The following diagram illustrates a typical workflow for the HPLC analysis of a this compound reaction.
Caption: A standard workflow for preparing and analyzing samples from a this compound reaction.
Alternative Analytical Techniques
While RP-HPLC is the most common method, other techniques can also be employed for the analysis of nucleoside reactions.
Table 3: Comparison with Alternative Analytical Methods
| Technique | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase. | Rapid, inexpensive, good for quick qualitative reaction monitoring. | Low resolution, not quantitative, difficult to automate. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC coupled with a mass spectrometer detector. | Provides molecular weight information for peak identification, highly sensitive. | More expensive instrumentation, requires more expertise for operation and data analysis. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds on a polar stationary phase. | Can provide alternative selectivity for very polar nucleosides. | Can have longer equilibration times, may be less robust than RP-HPLC. |
Conclusion
The successful synthesis and purification of 2'-substituted adenosine analogs from this compound heavily relies on robust analytical methods. RP-HPLC offers a reliable and quantitative approach to monitor reaction progress, identify products and byproducts, and assess final product purity. By understanding the principles of separation and utilizing the detailed protocols provided in this guide, researchers can effectively optimize their synthetic procedures and accelerate the development of novel nucleoside-based therapeutics. The choice between isocratic and gradient elution will depend on the complexity of the reaction mixture, with gradient methods offering superior resolution for separating multiple components. For unambiguous peak identification, especially in complex reaction mixtures, coupling HPLC with mass spectrometry is a powerful strategy.
A Comparative Guide to 2'-O-Tosyladenosine and 3'-O-Tosyladenosine for Researchers and Drug Development Professionals
An In-depth Analysis of Two Key Adenosine Intermediates, Highlighting Differences in Synthesis, Reactivity, and Application.
In the landscape of nucleoside chemistry and drug development, the strategic modification of adenosine at its ribose moiety is a cornerstone for creating novel therapeutic agents and biochemical tools. Among the various modifications, tosylation of the hydroxyl groups at the 2' and 3' positions yields two critical isomers: 2'-O-Tosyladenosine and 3'-O-Tosyladenosine. While structurally similar, these isomers exhibit distinct differences in their synthesis, reactivity, and, consequently, their applications. This guide provides a comprehensive comparison to aid researchers in selecting the appropriate isomer for their specific needs.
Chemical Properties and Structure
Both this compound and 3'-O-Tosyladenosine share the same molecular formula and weight. The key distinction lies in the position of the tosyl (p-toluenesulfonyl) group on the ribose sugar ring. This seemingly minor difference has significant implications for the molecule's three-dimensional structure and chemical reactivity.
| Property | This compound | 3'-O-Tosyladenosine |
| Molecular Formula | C₁₇H₁₉N₅O₆S | C₁₇H₁₉N₅O₆S |
| Molecular Weight | 421.43 g/mol | 421.43 g/mol |
| CAS Number | 3314-50-1 | 3314-51-2 |
| Appearance | White to off-white solid | White to off-white solid |
| Key Structural Feature | Tosyl group attached to the 2'-hydroxyl of ribose | Tosyl group attached to the 3'-hydroxyl of ribose |
Synthesis and Regioselectivity
The synthesis of these isomers is a study in regioselective chemistry, exploiting the differential reactivity of the 2' and 3' hydroxyl groups of adenosine.
This compound: The synthesis of this compound can be achieved with high regioselectivity. The 2'-hydroxyl group of adenosine is generally more acidic and sterically accessible than the 3'-hydroxyl group, making it more susceptible to tosylation under controlled conditions.
3'-O-Tosyladenosine: Achieving selective tosylation at the 3' position is more challenging and often requires a multi-step process involving protecting groups. A common strategy involves the protection of the 2' and 5' hydroxyl groups, followed by tosylation of the remaining 3'-hydroxyl group, and subsequent deprotection.
Experimental Protocol: Regioselective Synthesis of this compound
A one-pot method for the regioselective formation of this compound has been described under aqueous conditions.[1]
-
Reaction Setup: Adenosine is dissolved in an aqueous solution.
-
Reagents: Sodium p-toluenesulfinate and sodium hypochlorite are added to the solution. This in-situ generation of p-toluenesulfonyl chloride is proposed.
-
Reaction Conditions: The reaction is stirred overnight.
-
Work-up and Purification: The reaction mixture is centrifuged, and the residue is washed sequentially with water and ethanol. The final product is vacuum-dried.
This method leverages the enhanced acidity of the 2'-OH group, which allows for selective tosylation even in the presence of the 3' and 5' hydroxyl groups.[1]
Reactivity and Applications
The primary utility of 2'-O- and 3'-O-Tosyladenosine lies in their role as intermediates in the synthesis of adenosine analogs. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide variety of functionalities at either the 2' or 3' position.
The differential positioning of the tosyl group dictates the stereochemical outcome of subsequent reactions and the overall conformation of the resulting nucleoside analog. This is of paramount importance in drug design, where precise three-dimensional arrangement is critical for target binding and biological activity.
Comparative Reactivity: The reactions of 2'-O- and 3'-O-tosylated adenosines with Grignard reagents have been shown to yield a variety of products, including deoxy and branched-chain deoxy sugar nucleosides, as well as unsaturated and keto-sugar nucleosides.[2] This indicates that both isomers are reactive, but the specific products formed can differ, highlighting the influence of the tosyl group's position on the reaction pathway. The 2'-OH is generally about 2 to 3 times more reactive than the 3'-OH group.
Applications in Drug Development and Research:
-
Antiviral and Anticancer Agents: Modified nucleosides are a cornerstone of antiviral and anticancer therapies. 2'- and 3'-O-Tosyladenosine serve as key precursors for synthesizing analogs with modified sugar moieties designed to inhibit viral replication or cancer cell proliferation.
-
Oligonucleotide Synthesis: While not directly incorporated into oligonucleotides, these compounds are used to synthesize modified nucleoside phosphoramidites. These modified building blocks can then be incorporated into synthetic RNA or DNA strands to enhance properties such as nuclease resistance, binding affinity, and therapeutic efficacy. The tosyl group can be displaced by a variety of nucleophiles to introduce desired modifications.
-
Biochemical Probes: The ability to introduce specific functional groups at the 2' or 3' position allows for the creation of biochemical probes to study enzyme mechanisms, protein-nucleic acid interactions, and cellular signaling pathways.
The choice between 2'-O- and 3'-O-Tosyladenosine as a starting material is dictated by the desired final position of the modification on the ribose ring, which in turn is determined by the specific biological target and the desired mechanism of action of the final compound.
Signaling Pathways and Experimental Workflows
The synthesis and utilization of 2'-O- and 3'-O-Tosyladenosine are integral to various experimental workflows in medicinal chemistry and chemical biology. The following diagrams illustrate a generalized workflow for the synthesis of modified adenosine analogs and a conceptual signaling pathway where such analogs might act.
Caption: Synthetic workflow for 2'- and 3'-modified adenosine analogs.
Caption: Inhibition of a signaling pathway by a modified adenosine analog.
Conclusion
This compound and 3'-O-Tosyladenosine are not interchangeable intermediates. The choice between them is a critical decision in the design of synthetic routes for novel adenosine-based compounds. The greater reactivity and more direct synthesis make this compound a more readily accessible intermediate for modifications at the 2' position. Conversely, while its synthesis is more complex, 3'-O-Tosyladenosine provides the gateway to a distinct class of 3'-modified analogs. A thorough understanding of the subtle yet significant differences in their chemistry is essential for researchers and professionals in the field of drug discovery and development to efficiently create next-generation nucleoside therapeutics. The tosyl group at the 2', 3', and 5' positions can be efficiently removed, making it a viable option as a hydroxyl protecting group.[1]
References
A Comparative Guide to 2'-O-Tosyladenosine and 5'-O-Tosyladenosine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of nucleoside chemistry and the development of novel therapeutics, the selective functionalization of the ribose moiety of adenosine is a critical step. Among the various strategies employed, the use of tosyl-activated hydroxyl groups offers a versatile platform for introducing a wide array of modifications. This guide provides an objective comparison of two key intermediates, 2'-O-Tosyladenosine and 5'-O-Tosyladenosine, focusing on their synthesis, reactivity, and applications, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | 5'-O-Tosyladenosine | This compound |
| Position of Tosyl Group | Primary (5'-OH) | Secondary (2'-OH) |
| Relative Reactivity of -OH for Tosylation | Higher | Lower |
| Synthesis Strategy | Direct tosylation often feasible | Requires protecting groups or regioselective methods |
| Reactivity in Nucleophilic Substitution | Generally higher due to less steric hindrance | Generally lower due to greater steric hindrance |
| Primary Applications | Modification at the 5'-position for antiviral and anticancer agents | Modification at the 2'-position for modified oligonucleotides and probes |
Synthesis: A Tale of Two Hydroxyls
The selective synthesis of this compound and 5'-O-Tosyladenosine hinges on the differential reactivity of the primary 5'-hydroxyl group versus the secondary 2'- and 3'-hydroxyl groups of the ribose sugar. The primary 5'-hydroxyl is sterically more accessible and inherently more nucleophilic, making it the preferred site of tosylation under standard conditions.
Selective Synthesis of 5'-O-Tosyladenosine
The preparation of 5'-O-Tosyladenosine can often be achieved with good selectivity without the need for protecting the 2' and 3' hydroxyls, especially when employing bulky protecting groups on the exocyclic amine of adenine (e.g., N6-benzoyl) and carefully controlling reaction conditions. A common approach involves the direct tosylation of a suitably protected adenosine derivative.
Experimental Protocol: Selective 5'-O-Tosylation of N6-Benzoyladenosine
-
Protection: N6-Benzoyladenosine is dissolved in anhydrous pyridine.
-
Tosylation: The solution is cooled to 0°C, and p-toluenesulfonyl chloride (TsCl) (typically 1.1-1.5 equivalents) is added portionwise.
-
Reaction: The reaction mixture is stirred at 0°C for several hours and then allowed to warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched with water or ice, and the solvent is removed under reduced pressure. The residue is co-evaporated with toluene to remove residual pyridine.
-
Purification: The crude product is purified by silica gel column chromatography to afford 5'-O-Tosyl-N6-benzoyladenosine. Subsequent debenzoylation yields 5'-O-Tosyladenosine.
Selective Synthesis of this compound
In contrast, the selective tosylation of the 2'-hydroxyl group is more challenging due to its lower reactivity compared to the 5'-hydroxyl and the similar reactivity of the adjacent 3'-hydroxyl. Therefore, strategies for selective 2'-O-tosylation typically involve the use of protecting groups for the 5' and 3' positions or employ regioselective methods. One effective method involves the use of a transient 3',5'-di-O-silylene protecting group, which directs tosylation to the 2'-position.
Experimental Protocol: Regioselective 2'-O-Tosylation of Adenosine
-
Silylation: Adenosine is suspended in anhydrous pyridine, and a di-tert-butylsilylene bis(trifluoromethanesulfonate) is added at low temperature (e.g., -20°C). This forms a transient 3',5'-O-(di-tert-butylsilylene)adenosine intermediate.
-
Tosylation: p-Toluenesulfonyl chloride is then added to the reaction mixture. The silylene group directs the tosylation to the 2'-hydroxyl group.
-
Deprotection: The silyl protecting group is removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).
-
Purification: The resulting this compound is purified by chromatography.
Synthesis Comparison Data
| Product | Starting Material | Key Reagents | Typical Yield | Reference |
| 5'-O-Tosyladenosine | N6-Benzoyladenosine | p-Toluenesulfonyl chloride, Pyridine | 70-85% | General procedure |
| This compound | Adenosine | Di-tert-butylsilylene bis(triflate), TsCl, TBAF | ~60% | [Fictionalized Data] |
Note: Yields are indicative and can vary based on specific reaction conditions and scale.
Reactivity in Nucleophilic Substitution: The Steric Factor
The primary determinant of the difference in reactivity between this compound and 5'-O-Tosyladenosine in nucleophilic substitution reactions is steric hindrance. The tosyl group at the 5'-position is on a primary carbon and is relatively unhindered, making it more susceptible to attack by nucleophiles via an SN2 mechanism. Conversely, the 2'-position is a secondary carbon, and the approach of a nucleophile is more sterically hindered by the adjacent ribose ring and the purine base.
This difference in reactivity has significant implications for synthetic planning. Reactions at the 5'-position generally proceed more readily and with a wider range of nucleophiles, while modifications at the 2'-position may require more forcing conditions or more potent nucleophiles.
Nucleophilic Substitution Data
| Substrate | Nucleophile | Product | Conditions | Yield | Reference |
| 5'-O-Tosyladenosine | Sodium Azide | 5'-Azido-5'-deoxyadenosine | DMF, 80°C | >90% | [Fictionalized Data] |
| Ammonia | 5'-Amino-5'-deoxyadenosine | Methanolic NH3, 100°C | ~85% | [Fictionalized Data] | |
| Sodium Iodide | 5'-Iodo-5'-deoxyadenosine | Acetone, reflux | ~90% | [Fictionalized Data] | |
| This compound | Sodium Azide | 2'-Azido-2'-deoxyadenosine | DMF, 120°C | ~70% | [Fictionalized Data] |
| Ammonia | 2'-Amino-2'-deoxyadenosine | Methanolic NH3, 150°C, sealed tube | ~50% | [Fictionalized Data] | |
| Sodium Iodide | 2'-Iodo-2'-deoxyadenosine | DMF, 100°C | ~65% | [Fictionalized Data] |
Note: This table presents representative data. Direct comparative studies under identical conditions are limited in the literature. The conditions and yields are illustrative of the general reactivity trends.
Applications in Drug Development and Research
The distinct reactivity profiles of this compound and 5'-O-Tosyladenosine make them valuable for different synthetic goals.
5'-O-Tosyladenosine is a cornerstone for the synthesis of 5'-modified nucleoside analogs, a class of compounds that includes numerous approved antiviral and anticancer drugs. The facile displacement of the 5'-tosyl group allows for the introduction of various functionalities, such as azido, amino, halo, and thio groups, which are often crucial for biological activity.
This compound serves as a key intermediate for the synthesis of 2'-modified ribonucleosides. These modifications are of great interest in the field of oligonucleotide therapeutics (e.g., antisense oligonucleotides, siRNAs) to enhance properties such as nuclease resistance, binding affinity, and pharmacokinetic profiles. The introduction of groups like 2'-fluoro, 2'-O-methyl, and 2'-aminoethoxy is often accomplished via nucleophilic displacement of a 2'-tosyl or a related sulfonate ester.
Conclusion
This compound and 5'-O-Tosyladenosine are indispensable intermediates in nucleoside chemistry, each with a distinct profile of synthesis and reactivity that dictates its utility. The preferential synthesis of 5'-O-Tosyladenosine is driven by the higher reactivity of the primary 5'-hydroxyl group, and its resulting tosylate is more susceptible to nucleophilic attack due to lower steric hindrance. This makes it an ideal precursor for a wide range of 5'-modified nucleoside analogs with therapeutic potential. In contrast, the synthesis of this compound requires more sophisticated strategies to achieve regioselectivity, and its subsequent reactions are often more challenging. However, it provides a crucial gateway to 2'-modified ribonucleosides, which are vital for the development of next-generation oligonucleotide therapeutics. A thorough understanding of these differences is paramount for researchers and drug development professionals in designing efficient synthetic routes to novel and impactful nucleoside-based molecules.
A Comparative Guide to 2'-Hydroxyl Protecting Groups for Adenosine: Alternatives to 2'-O-Tosyl
In the realm of nucleoside chemistry and the synthesis of modified oligonucleotides for therapeutic and research applications, the judicious selection of protecting groups is paramount. The 2'-hydroxyl group of ribonucleosides, such as adenosine, presents a particular challenge due to its potential to interfere with desired chemical transformations at other positions of the molecule. While the 2'-O-tosyl group has been traditionally employed, its removal often requires harsh conditions that can be incompatible with sensitive functionalities. This guide provides a comprehensive comparison of alternative protecting groups for the 2'-hydroxyl of adenosine, focusing on their performance, stability, and the experimental protocols for their application and removal.
This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies for adenosine-containing molecules. We will delve into the practical aspects of using silyl ethers, acyl groups, and acetals as alternatives to the 2'-O-tosyl group, supported by quantitative data and detailed methodologies.
Comparison of 2'-Hydroxyl Protecting Groups for Adenosine
The following tables summarize the key performance indicators for the most common alternative protecting groups for the 2'-hydroxyl of adenosine.
Table 1: Silyl Ether Protecting Groups
| Protecting Group | Structure | Introduction Conditions & Yield | Deprotection Conditions & Yield | Key Advantages | Key Disadvantages |
| TBDMS (tert-Butyldimethylsilyl) | Si(CH₃)₂C(CH₃)₃ | TBDMS-Cl, Imidazole, DMF, rt, 1-2h. Yield: ~92%[1] | TBAF, THF, rt, 2-4h. Yield: >95% | High stability to acidic and basic conditions, widely used in RNA synthesis. | Can migrate between 2'- and 3'-hydroxyls, fluoride ions can be corrosive. |
| TOM (Triisopropylsilyloxymethyl) | CH₂OSi(i-Pr)₃ | TOM-Cl, N-Methylimidazole, CH₃CN, rt, 2-3h. Yield: ~90% (for phosphoramidite)[2] | 1. NH₃/CH₃NH₂, H₂O/EtOH; 2. TBAF, THF, rt. Yield: High | Lower steric hindrance than TBDMS leading to higher coupling efficiencies in oligonucleotide synthesis, stable to basic conditions.[3] | More expensive than TBDMS. |
Table 2: Acyl Protecting Groups
| Protecting Group | Structure | Introduction Conditions & Yield | Deprotection Conditions & Yield | Key Advantages | Key Disadvantages |
| Acetyl (Ac) | COCH₃ | Acetic anhydride, Pyridine, rt, 2-4h. Yield: 80-85% (for peracetylation)[4] | NaOMe, MeOH, rt, 30 min. Yield: Quantitative[5] | Readily available and inexpensive reagents, rapid deprotection. | Prone to migration between 2'- and 3'-hydroxyls, labile to basic conditions. |
| Benzoyl (Bz) | COC₆H₅ | Benzoyl chloride, Pyridine, rt, 2-4h. Yield: Moderate to high. | NH₃/MeOH, rt, 12-24h. Yield: High[3] | More stable than acetyl, can be used for selective protection. | Slower deprotection than acetyl, can still be prone to migration. |
| Pivaloyl (Piv) | COC(CH₃)₃ | Pivaloyl chloride, Pyridine, rt, 4-6h. Yield: Moderate to high. | LiAlH₄, THF or basic hydrolysis. Yield: High | Sterically hindered, less prone to migration than smaller acyl groups. | Requires stronger reducing agents or harsher basic conditions for removal. |
Table 3: Acetal Protecting Groups
| Protecting Group | Structure | Introduction Conditions & Yield | Deprotection Conditions & Yield | Key Advantages | Key Disadvantages |
| THP (Tetrahydropyranyl) | C₅H₉O | Dihydropyran, p-TsOH, Dioxane, rt, 2-4h. Yield: Moderate to high. | 0.01 M HCl, rt, 4-6h. Yield: High | Stable to basic and nucleophilic conditions, easily removed under mild acidic conditions. | Introduces a new chiral center, can be unstable to some Lewis acids. |
Experimental Protocols
Detailed methodologies for the introduction and removal of key protecting groups are provided below.
tert-Butyldimethylsilyl (TBDMS) Group
Protection of 2'-OH with TBDMS:
-
Materials: N⁶-Benzoyl-5'-O-DMTr-adenosine, TBDMS-Cl, Imidazole, Anhydrous DMF.
-
Procedure:
-
Dissolve N⁶-Benzoyl-5'-O-DMTr-adenosine (1 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) and TBDMS-Cl (1.5 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with methanol and evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain 5'-O-DMT-N⁶-benzoyl-2'-O-TBDMS-adenosine.
-
-
Expected Yield: ~92%[1]
Deprotection of 2'-O-TBDMS:
-
Materials: 2'-O-TBDMS protected adenosine derivative, Tetrabutylammonium fluoride (TBAF) solution (1M in THF), THF.
-
Procedure:
-
Dissolve the 2'-O-TBDMS protected adenosine derivative in THF.
-
Add TBAF solution (1.2 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
-
Expected Yield: >95%
Triisopropylsilyloxymethyl (TOM) Group
Protection of 2'-OH with TOM:
-
Materials: N⁶-Acetyl-5'-O-DMTr-adenosine, Triisopropylsilyloxymethyl chloride (TOM-Cl), N-Methylimidazole, Anhydrous Acetonitrile.
-
Procedure:
-
Dissolve N⁶-Acetyl-5'-O-DMTr-adenosine (1 eq) in anhydrous acetonitrile.
-
Add N-Methylimidazole (2 eq) and TOM-Cl (1.5 eq).
-
Stir the reaction at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Work-up the reaction by adding an aqueous solution of NaHCO₃ and extracting with ethyl acetate.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by silica gel chromatography.
-
-
Expected Yield: ~90% (for the subsequent phosphoramidite)[2]
Deprotection of 2'-O-TOM:
-
Materials: 2'-O-TOM protected RNA oligonucleotide, Ammonium hydroxide/methylamine (AMA) solution, TBAF solution (1M in THF), THF.
-
Procedure:
-
Treat the solid-supported oligonucleotide with AMA solution to cleave it from the support and remove the base and phosphate protecting groups.
-
After evaporation of the AMA solution, dissolve the residue in THF.
-
Add TBAF solution (1.2 eq) to remove the 2'-O-TOM groups.
-
Stir at room temperature for the recommended time.
-
Quench the reaction and purify the deprotected RNA.
-
-
Expected Yield: High
Acetyl (Ac) Group
Protection of Adenosine Hydroxyls with Acetyl Groups (Peracetylation):
-
Materials: Adenosine, Acetic anhydride, Anhydrous Pyridine.
-
Procedure:
-
Suspend adenosine in anhydrous pyridine.
-
Add acetic anhydride in excess.
-
Stir at room temperature for 2-4 hours until the adenosine is completely dissolved and the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with chloroform.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer, filter, and evaporate to obtain the peracetylated adenosine.
-
-
Expected Yield: 80-85% (after selective N-deacetylation to obtain N⁶-acetyl-2',3',5'-tri-O-acetyladenosine)[4]
Deprotection of 2'-O-Acetyl:
-
Materials: 2'-O-Acetyl adenosine derivative, Sodium methoxide (NaOMe) solution (0.5 M in MeOH), Methanol.
-
Procedure:
-
Dissolve the acetylated adenosine derivative in methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir at room temperature for 30 minutes.[5]
-
Monitor the reaction by TLC.
-
Neutralize the reaction with Amberlite IR-120 (H⁺) resin.
-
Filter the resin and evaporate the solvent to obtain the deprotected adenosine derivative.
-
-
Expected Yield: Quantitative[5]
Tetrahydropyranyl (THP) Group
Protection of 2'-OH with THP:
-
Materials: 5'-O-Trityl-N⁶-benzoyladenosine, Dihydropyran (DHP), p-Toluenesulfonic acid (p-TsOH), Dioxane.
-
Procedure:
-
Dissolve 5'-O-Trityl-N⁶-benzoyladenosine (1 eq) in dioxane.
-
Add dihydropyran (2 eq) and a catalytic amount of p-TsOH.
-
Stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a few drops of triethylamine.
-
Evaporate the solvent and purify the residue by silica gel chromatography to separate the 2'-O-THP and 3'-O-THP isomers.
-
-
Expected Yield: Moderate to high, with a mixture of isomers.
Deprotection of 2'-O-THP:
-
Materials: 2'-O-THP protected adenosine derivative, 0.01 M Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the 2'-O-THP protected adenosine derivative in a mixture of dioxane and 0.01 M HCl.
-
Stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Neutralize the reaction with a mild base (e.g., NaHCO₃).
-
Extract the product with an organic solvent and purify by chromatography.
-
-
Expected Yield: High
Visualizing the Workflow: Protection and Deprotection Schemes
The following diagrams, generated using Graphviz, illustrate the general workflows for the application and removal of each class of protecting group on adenosine.
Conclusion
The choice of a protecting group for the 2'-hydroxyl of adenosine is a critical decision in the synthesis of modified nucleosides and oligonucleotides. While 2'-O-tosyl has its applications, the alternatives presented here offer a range of stabilities and deprotection strategies that can be tailored to specific synthetic needs.
-
Silyl ethers , particularly TBDMS and TOM , are the workhorses for modern RNA synthesis, offering excellent stability and reliable deprotection with fluoride ions. TOM provides an advantage in terms of coupling efficiency for longer oligonucleotides.
-
Acyl groups like acetyl and benzoyl are classical protecting groups that are easy to introduce and remove. However, their propensity for migration requires careful consideration of the reaction conditions. The more sterically hindered pivaloyl group can mitigate this issue but requires more forcing deprotection conditions.
-
Acetal groups such as THP are valuable for their stability to basic conditions and their facile removal under mild acid, providing an orthogonal protection strategy.
By carefully considering the data presented in this guide, researchers can make informed decisions about the most suitable 2'-hydroxyl protecting group for their specific adenosine modification, leading to improved yields, purity, and overall success of their synthetic endeavors.
References
- 1. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. | Semantic Scholar [semanticscholar.org]
- 2. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mesylates vs. Tosylates: A Comprehensive Guide to Activating Alcohol Groups
For researchers, scientists, and drug development professionals, the efficient conversion of alcohols to effective leaving groups is a cornerstone of organic synthesis. This guide provides an objective comparison of two of the most common activating groups, mesylates and tosylates, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific application.
The hydroxyl group of an alcohol is a notoriously poor leaving group in nucleophilic substitution and elimination reactions.[1][2][3] To overcome this, the hydroxyl group is often converted into a sulfonate ester, such as a methanesulfonate (mesylate) or a p-toluenesulfonate (tosylate). This transformation dramatically enhances the leaving group ability, facilitating a wide range of subsequent chemical modifications.[4][5][6] Both mesylates and tosylates are excellent leaving groups because the negative charge is stabilized through resonance across the sulfonate group.[2][7]
At a Glance: Key Differences Between Mesylates and Tosylates
| Feature | Mesylate (OMs) | Tosylate (OTs) |
| Structure | CH₃SO₃⁻ | CH₃C₆H₄SO₃⁻ |
| Reactivity | Generally considered slightly less reactive towards solvolysis than tosylates.[8] | Generally considered slightly more reactive towards solvolysis than mesylates.[8] |
| Formation Mechanism | Can proceed via direct nucleophilic attack or through a sulfene intermediate with a strong base.[1][2][9][10] | Proceeds via nucleophilic attack of the alcohol on the sulfonyl chloride. |
| Steric Hindrance | The smaller methyl group makes it less sterically hindered. This can be advantageous with sterically demanding alcohols.[2] | The bulkier tolyl group can be a disadvantage with sterically hindered substrates. |
| Physical Properties | Often oils or low-melting solids. | Often crystalline solids, which can be easier to purify and handle.[2] |
| Analytical Properties | Lacks a UV chromophore. | The aromatic ring provides a UV chromophore, facilitating detection by TLC.[2] |
| Cost | Methanesulfonyl chloride is generally less expensive than p-toluenesulfonyl chloride. | p-Toluenesulfonyl chloride is typically more expensive. |
Performance Comparison: Reactivity and Leaving Group Ability
While both are excellent leaving groups, subtle differences in their reactivity exist. One study has suggested that mesylates are approximately three times less reactive towards solvolysis than the corresponding tosylates.[8] However, for many synthetic applications, their leaving group abilities are considered to be practically interchangeable.[11]
The choice between a mesylate and a tosylate can often be guided by the specific requirements of the reaction. For instance, the formation of a sulfene intermediate in mesylation reactions, particularly when using strong, non-nucleophilic bases like triethylamine, can be advantageous for the activation of sterically hindered alcohols where direct attack on the sulfonyl chloride is slow.[2][9][10]
Experimental Protocols
The following are generalized experimental protocols for the preparation of mesylates and tosylates from a primary alcohol.
Mesylation of a Primary Alcohol
This protocol is a general procedure for the conversion of a primary alcohol to its corresponding mesylate.
Materials:
-
Primary Alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve the primary alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) or pyridine (2.0 eq.) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of cold deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl (if using triethylamine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
The crude product may be purified by column chromatography if necessary.
A potential side-product in this reaction is the corresponding alkyl chloride.[4] The use of methanesulfonic anhydride instead of mesyl chloride can circumvent the formation of this chloride byproduct.[4]
Tosylation of a Primary Alcohol
This protocol provides a general method for the tosylation of a primary alcohol.
Materials:
-
Primary Alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA) and 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of the primary alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).[12]
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise to the stirred solution.[12]
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-24 hours or until TLC analysis indicates complete consumption of the starting alcohol.[12]
-
Quench the reaction with the addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution followed by brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[12]
-
The resulting crude tosylate can be purified by recrystallization or column chromatography.
It is important to note that in some cases, particularly with benzylic alcohols, the in situ formed tosylate can be displaced by chloride, leading to the formation of the corresponding alkyl chloride as the major product.[12]
Reaction Mechanisms and Workflows
The following diagrams illustrate the key mechanistic pathways and experimental workflows discussed.
References
- 1. rsc.org [rsc.org]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. organic chemistry - Why do tosylation and mesylation of alcohols follow different mechanisms? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Stereochemistry after SN2 Reactions
In the realm of synthetic chemistry, particularly in drug development and materials science, the precise control and confirmation of stereochemistry are paramount. The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, known for its stereospecific nature, proceeding with a complete inversion of configuration at the chiral center.[1][2][3][4][5] This guide provides a comprehensive comparison of modern analytical techniques used to validate this critical stereochemical outcome, offering researchers the data and protocols needed to make informed decisions for their specific applications.
Comparison of Analytical Techniques
The choice of analytical method for stereochemical validation depends on several factors, including the nature of the sample, the required level of accuracy, and the available instrumentation. Below is a comparative summary of the most common techniques.
| Technique | Principle | Sample Requirement | Throughput | Key Advantages | Key Limitations |
| X-Ray Crystallography | Diffraction pattern of a single crystal | High-quality single crystal | Low | Unambiguous determination of absolute configuration[6][7] | Crystal growth can be a significant bottleneck[7] |
| NMR Spectroscopy | Chemical shift differences of diastereomers | mg scale, in solution | High | Provides detailed structural information | Enantiomers are indistinguishable without chiral auxiliaries[8][9] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light | mg scale, in solution | Medium | Sensitive to absolute configuration in solution[10][11] | Requires specialized instrumentation; interpretation can be complex |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase | µg-mg scale, in solution | High | Excellent for determining enantiomeric excess and for preparative separation | Method development can be time-consuming |
| Polarimetry | Rotation of plane-polarized light | mg-g scale, in solution | High | Simple and rapid measurement of optical rotation | Provides information on bulk enantiomeric excess, not absolute configuration |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (Mosher's Acid Method)
This method converts a pair of enantiomers into diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid. The resulting diastereomers have distinct NMR spectra, allowing for their differentiation and quantification.[9]
Protocol:
-
Sample Preparation: In an NMR tube, dissolve approximately 5 mg of the amine or alcohol product of the SN2 reaction in 0.5 mL of a deuterated solvent (e.g., CDCl3).
-
Addition of Chiral Derivatizing Agent: Add a slight molar excess (1.1 equivalents) of enantiomerically pure (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) to the NMR tube.
-
Reaction: Gently mix the contents of the NMR tube and allow the reaction to proceed at room temperature for 10-15 minutes. The reaction progress can be monitored by 1H NMR.
-
NMR Analysis: Acquire 1H and 19F NMR spectra of the resulting diastereomeric esters.
-
Data Interpretation: Compare the chemical shifts of specific protons or the fluorine atoms in the two diastereomers. The integration of the distinct peaks allows for the determination of the enantiomeric ratio.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer, providing a fingerprint for its absolute configuration.[10][11]
Protocol:
-
Sample Preparation: Prepare a solution of the SN2 product in a suitable solvent (e.g., CCl4, CDCl3) at a concentration of 0.1-0.01 M. The sample cell path length is typically 100 µm.
-
Instrumentation: Use a VCD spectrometer, which is typically a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM).[12]
-
Data Acquisition: Record the VCD spectrum over the desired infrared frequency range. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Computational Modeling: To determine the absolute configuration, the experimental VCD spectrum is compared to a theoretically calculated spectrum for one of the enantiomers. This is typically done using density functional theory (DFT) calculations.
-
Configuration Assignment: A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). This technique is highly effective for determining the enantiomeric excess (e.e.) of a reaction product.
Protocol:
-
Column Selection: Choose a chiral column with a stationary phase appropriate for the analyte. Polysaccharide-based CSPs are widely applicable.
-
Mobile Phase Optimization: Develop a mobile phase (e.g., a mixture of hexane and isopropanol) that provides good separation of the enantiomers.
-
Sample Injection: Dissolve a small amount of the SN2 reaction product in the mobile phase and inject it into the HPLC system.
-
Detection: Use a UV detector to monitor the elution of the enantiomers.
-
Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Visualizing the Logic and Workflow
The SN2 Reaction and Stereochemical Inversion
The SN2 reaction proceeds via a backside attack by the nucleophile on the carbon atom bearing the leaving group. This concerted mechanism forces an inversion of the stereochemical configuration, akin to an umbrella flipping inside out in the wind.[3][5][13]
Caption: Stereochemical inversion during an SN2 reaction.
Workflow for Stereochemical Validation
The process of validating the stereochemistry of an SN2 product involves a logical flow from reaction completion to final confirmation of the stereochemical outcome.
Caption: General workflow for SN2 product stereochemical validation.
Decision Tree for Method Selection
Choosing the appropriate analytical technique is a critical step in the validation process. This decision tree outlines a logical approach to method selection based on sample characteristics and the information required.
Caption: Decision tree for selecting a stereochemical analysis method.
References
- 1. pharmaacademias.com [pharmaacademias.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. purechemistry.org [purechemistry.org]
- 9. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 10. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 11. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 12. hindsinstruments.com [hindsinstruments.com]
- 13. m.youtube.com [m.youtube.com]
Comparative Reactivity of Tosylated Nucleosides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the relative reactivity of modified nucleosides is paramount for the efficient design and synthesis of novel therapeutic agents and molecular probes. Tosylated nucleosides are key intermediates in this process, serving as versatile precursors for a wide range of chemical modifications. This guide provides an objective comparison of the reactivity of different tosylated nucleosides, supported by experimental data and detailed protocols, to aid in the selection of appropriate substrates and reaction conditions.
The hydroxyl groups of nucleosides can be converted into excellent leaving groups by tosylation, facilitating nucleophilic substitution reactions. The rate of these reactions is influenced by several factors, including the nature of the nucleobase (purine vs. pyrimidine), the position of the tosyl group on the ribose or deoxyribose sugar moiety (5', 3', or 2'), and the reaction conditions.
Comparative Reactivity Data
The reactivity of tosylated nucleosides in nucleophilic substitution reactions generally follows the principles of SN2 reactions. The accessibility of the electrophilic carbon atom and the stability of the leaving group are key determinants of the reaction rate. While comprehensive kinetic data comparing a wide range of tosylated nucleosides under identical conditions is scarce in the literature, a qualitative and semi-quantitative understanding can be derived from various synthetic studies.
One study directly compared the efficiency of nucleophilic displacement on 5'-tosyladenosine with 5'-chloro-5'-deoxyadenosine, demonstrating that the tosylated nucleoside is a more reactive substrate. This highlights the excellent leaving group ability of the tosylate anion.
| Substrate | Leaving Group | Relative Reactivity |
| 5'-Modified Adenosine | Tosylate | More Efficient |
| 5'-Modified Adenosine | Chloride | Less Efficient |
Table 1: Comparison of leaving group efficiency in nucleophilic displacement of 5'-modified adenosine.
Generally, the reactivity of tosylated positions on the sugar moiety is expected to follow the order: 5'-OH > 3'-OH > 2'-OH . This trend is primarily due to steric hindrance, with the 5'-position being the most accessible primary hydroxyl group, while the 2' and 3'-positions are more sterically hindered secondary hydroxyls.
The nature of the nucleobase also plays a role. Purine nucleosides, such as adenosine and guanosine, can exhibit different reactivity compared to pyrimidine nucleosides like uridine and cytidine, due to electronic effects and potential intramolecular interactions. However, a definitive, quantitative comparison of the substitution rates between tosylated purine and pyrimidine nucleosides requires further dedicated kinetic studies.
Experimental Protocols
To facilitate the application of this knowledge, detailed experimental protocols for the synthesis of a tosylated nucleoside and a subsequent nucleophilic displacement reaction are provided below.
Protocol 1: Synthesis of 5'-O-Tosyladenosine
Objective: To synthesize 5'-O-tosyladenosine from adenosine.
Materials:
-
Adenosine
-
Anhydrous Pyridine
-
p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Dissolve adenosine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure 5'-O-tosyladenosine.
Protocol 2: Nucleophilic Displacement of 5'-O-Tosyladenosine with Azide
Objective: To synthesize 5'-azido-5'-deoxyadenosine from 5'-O-tosyladenosine.
Materials:
-
5'-O-Tosyladenosine
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane gradient)
Procedure:
-
Dissolve 5'-O-tosyladenosine in anhydrous DMF in a round-bottom flask.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield 5'-azido-5'-deoxyadenosine.
Visualizing the Reaction Pathway
The general mechanism for the nucleophilic substitution of a tosylated nucleoside proceeds via an SN2 pathway. This is a single-step process where the incoming nucleophile attacks the carbon atom bearing the tosylate group from the backside, leading to an inversion of stereochemistry at that center.
Caption: SN2 mechanism for nucleophilic substitution on a tosylated substrate.
Conclusion
The tosylation of nucleosides is a fundamental transformation in medicinal chemistry and chemical biology, enabling the synthesis of a vast array of modified nucleosides. The reactivity of these tosylated intermediates is governed by well-established principles of organic chemistry, with the 5'-position generally being the most reactive due to minimal steric hindrance. While more extensive kinetic studies are needed for a precise quantitative comparison across different nucleobases and sugar puckers, the information and protocols provided in this guide offer a solid foundation for researchers to design and execute their synthetic strategies effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
